Product packaging for 4-methyl-N-(naphthalen-2-yl)benzamide(Cat. No.:CAS No. 84647-12-1)

4-methyl-N-(naphthalen-2-yl)benzamide

Cat. No.: B120109
CAS No.: 84647-12-1
M. Wt: 261.3 g/mol
InChI Key: JJTISAXDTGNCMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-methyl-N-(naphthalen-2-yl)benzamide (: 84647-12-1) is an aromatic amide compound with a molecular weight of 261.3 g/mol and the molecular formula C₁₈H₁₅NO . This research chemical features a benzamide core linked to a naphthalene scaffold, a combination that creates a rigid, planar structure valuable in several research fields . The molecule possesses a central amide group, which allows it to participate in hydrogen bonding, a critical feature for molecular recognition and interactions with biological targets . In medicinal chemistry, this compound serves as a key intermediate and scaffold for investigating new therapeutic agents. Its structure incorporates a naphthalene ring system, which is a "privileged structure" known for its ability to interact with various enzymes and receptors . Research into N-(naphthalen-2-yl)benzamide derivatives has indicated potential biological activities, including investigations into their properties as kinase inhibitors and assessments of their antibacterial and antifungal effects . The mechanism of action is thought to involve the compound binding to specific enzymes or proteins, thereby modulating their activity . From a structural chemistry perspective, compounds in this class typically exhibit a trans conformation between the N-H and C=O bonds of the amide group. The central amide group is often tilted at a significant angle relative to the aromatic rings, and molecules can form infinite chains in the solid state through intermolecular N—H···O hydrogen bonds . These properties are significant for understanding crystal packing and solid-state properties. The compound is typically synthesized via classical amide bond formation, such as the Schotten-Baumann reaction involving the acylation of 2-naphthylamine with 4-methylbenzoyl chloride . Contemporary research also explores efficient synthetic routes, including multicomponent reactions like the Ugi reaction, to generate diverse libraries of related analogues . Attention: For research use only. Not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15NO B120109 4-methyl-N-(naphthalen-2-yl)benzamide CAS No. 84647-12-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N-naphthalen-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-13-6-8-15(9-7-13)18(20)19-17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTISAXDTGNCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355270
Record name 4-methyl-N-(naphthalen-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644493
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

84647-12-1
Record name 4-methyl-N-(naphthalen-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-methyl-N-(naphthalen-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed guide to the synthesis of 4-methyl-N-(naphthalen-2-yl)benzamide, a compound of interest in medicinal chemistry and materials science. The document outlines a robust and reproducible synthetic protocol, presents key reaction data, and illustrates the synthetic pathway.

Introduction

This compound is an aromatic amide containing a toluoyl group connected to a 2-aminonaphthalene moiety. N-aryl amides are a significant class of organic compounds with a wide range of applications, including as intermediates in the synthesis of pharmaceuticals and functional materials. The synthesis of this specific compound can be efficiently achieved through the acylation of 2-naphthylamine with 4-methylbenzoyl chloride. This method is a standard and widely used procedure for amide bond formation due to its high efficiency and the ready availability of the starting materials.

Synthetic Pathway

The synthesis of this compound is typically achieved via a nucleophilic acyl substitution reaction. In this process, the nucleophilic amine (2-naphthylamine) attacks the electrophilic carbonyl carbon of the acyl chloride (4-methylbenzoyl chloride). A base is commonly added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product 4_methylbenzoyl_chloride 4-Methylbenzoyl Chloride Product This compound 4_methylbenzoyl_chloride->Product + 2_naphthylamine 2-Naphthylamine 2_naphthylamine->Product + Base Base (e.g., Triethylamine or Pyridine) Base->Product Solvent Solvent (e.g., Dichloromethane or THF) Solvent->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound.

3.1. Materials and Reagents

  • 2-Naphthylamine

  • 4-Methylbenzoyl chloride

  • Triethylamine (or Pyridine)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Ethanol (for recrystallization)

3.2. Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 2-naphthylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Dissolve 4-methylbenzoyl chloride (1.1 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the 4-methylbenzoyl chloride solution dropwise to the stirring solution of 2-naphthylamine at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Molecular Formula C₁₈H₁₅NO
Molecular Weight 261.32 g/mol
Typical Yield 85-95%
Appearance White to off-white solid
Melting Point Expected in the range of 150-170 °C (by analogy)

Characterization Data (Hypothetical):

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.0-7.2 (m, 11H, Ar-H), 2.4 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 165.8 (C=O), 138.5, 135.2, 133.8, 132.1, 129.5, 128.8, 127.7, 127.5, 126.4, 125.0, 120.3, 117.5 (Ar-C), 21.5 (CH₃)
IR (KBr, cm⁻¹) ν: 3300 (N-H), 1650 (C=O, amide I), 1530 (N-H bend, amide II)
Mass Spectrometry (ESI+) m/z: 262.12 [M+H]⁺

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified product.

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Dissolve 2-Naphthylamine & Triethylamine in DCM Add Add 4-Methylbenzoyl Chloride Solution Start->Add React Stir at Room Temperature Add->React Monitor Monitor by TLC React->Monitor Quench Quench with 1M HCl Monitor->Quench Extract Separate Organic Layer Quench->Extract Wash Wash with Acid, Base, Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize from Ethanol Concentrate->Recrystallize Isolate Isolate Pure Product Recrystallize->Isolate

Caption: Step-by-step workflow for the synthesis and purification process.

Conclusion

The synthesis of this compound can be reliably performed through the acylation of 2-naphthylamine with 4-methylbenzoyl chloride. The provided protocol offers a straightforward and high-yielding method for obtaining this compound. The detailed experimental procedure and workflow are intended to provide researchers and scientists in drug development and related fields with a practical guide for the preparation of this and structurally similar N-aryl amides. Further studies may focus on the biological evaluation or material properties of this compound.

An In-depth Technical Guide on the Chemical Properties of 4-methyl-N-(naphthalen-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 4-methyl-N-(naphthalen-2-yl)benzamide. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, the fundamental chemical properties can be derived from its structure. For comparative purposes, experimental data for the structurally similar sulfonamide analogue, 4-methyl-N-(naphthalen-2-yl)benzenesulfonamide, is also presented.

Table 1: General Chemical Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 84647-12-1ECHEMI
Molecular Formula C₁₈H₁₅NOECHEMI
Molecular Weight 261.32 g/mol ECHEMI
Exact Mass 261.1154 g/mol ECHEMI

Table 2: Experimental Data for the Analog 4-methyl-N-(naphthalen-2-yl)benzenesulfonamide

PropertyValueSource
Physical State White solid--INVALID-LINK--[1]
Melting Point 157-158 °C--INVALID-LINK--[1]

Spectroscopic Data

Table 3: ¹H and ¹³C NMR Data for 4-methyl-N-(naphthalen-2-yl)benzenesulfonamide in CDCl₃

NucleusChemical Shift (δ) in ppmMultiplicity / Coupling Constant (J) in HzAssignment
¹H NMR 7.75-7.68m5H (aromatic)
7.61s1H (aromatic)
7.56s1H (aromatic)
7.43-7.36m2H (aromatic)
7.26d, J = 8.81H (aromatic)
7.16d, J = 7.62H (aromatic)
2.30s3H (methyl)
¹³C NMR 144.0, 135.9, 134.2, 133.7, 131.0, 129.8, 129.4, 127.7, 127.5, 127.3, 126.7, 125.5, 120.9, 118.1-Aromatic Carbons
21.6-Methyl Carbon

Source: --INVALID-LINK--[1]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the searched literature. However, a general and widely applicable method for the synthesis of N-aryl amides involves the coupling of a carboxylic acid (or its activated derivative) with an amine.

General Synthesis of N-Arylbenzamides

A common method for the synthesis of N-arylbenzamides is the reaction of an aroyl chloride with an arylamine in the presence of a base.

Materials:

  • 4-Methylbenzoyl chloride

  • 2-Naphthylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine or pyridine (as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvent for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • Dissolve 2-naphthylamine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (e.g., triethylamine, 1.2 equivalents) to the solution and stir.

  • Slowly add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in the anhydrous solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4_methylbenzoyl_chloride 4-Methylbenzoyl Chloride Mixing Mix Reactants at 0°C 4_methylbenzoyl_chloride->Mixing 2_naphthylamine 2-Naphthylamine 2_naphthylamine->Mixing Base Base (e.g., Triethylamine) Base->Mixing Solvent Anhydrous Solvent (e.g., DCM) Solvent->Mixing Stirring Stir at Room Temperature Mixing->Stirring Quenching Quench with NaHCO₃ (aq) Stirring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry with MgSO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Recrystallization or Chromatography Concentration->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities

While no specific biological activities have been reported for this compound, the broader class of N-arylbenzamide derivatives has garnered significant interest in medicinal chemistry for a range of therapeutic applications.

LRRK2 Inhibition and Parkinson's Disease

A prominent area of research for N-arylbenzamide derivatives is their potential as inhibitors of Leucine-rich repeat kinase 2 (LRRK2).[2] Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. The kinase activity of LRRK2 is implicated in the pathogenic mechanisms of the disease, making it an attractive therapeutic target.[3] N-arylbenzamides have been identified as a novel class of potent and selective LRRK2 inhibitors with good oral bioavailability and brain exposure.[2] Inhibition of LRRK2 kinase activity is believed to have a neuroprotective effect.[4]

G N_arylbenzamide N-Arylbenzamide (e.g., this compound) LRRK2 LRRK2 Kinase N_arylbenzamide->LRRK2 Inhibits Neuroprotection Neuroprotection N_arylbenzamide->Neuroprotection Promotes Hyperactive_LRRK2 Hyperactive LRRK2 (in Parkinson's Disease) Neuronal_Damage Neuronal Damage Hyperactive_LRRK2->Neuronal_Damage Leads to

Caption: Proposed mechanism of neuroprotection by N-arylbenzamide LRRK2 inhibitors.

Antimicrobial and Anticancer Activities

The N-arylbenzamide scaffold is also a feature in compounds with demonstrated antimicrobial and anticancer properties. Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[5][6] The mechanism of antibacterial action can differ based on the bacterial cell wall structure, with electrostatic interactions being important for Gram-positive bacteria and hydrophobic and steric interactions playing a more significant role for Gram-negative bacteria.[6]

Furthermore, imidazole-based N-phenylbenzamide derivatives have been synthesized and evaluated as potential anticancer agents, showing cytotoxicity against various cancer cell lines.[7] The structural similarity of some of these compounds to known kinase inhibitors suggests that their anticancer activity may be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival.[7]

Conclusion

This compound is a member of the N-arylbenzamide class of compounds, which is of significant interest in medicinal chemistry. While specific experimental data for this particular molecule is scarce, its chemical properties can be inferred from its structure and from data on closely related analogs. The general synthetic routes are well-established. The potential for this compound to exhibit biological activities, such as LRRK2 inhibition, antimicrobial, or anticancer effects, warrants further investigation, given the activities observed for the broader class of N-arylbenzamides. This guide serves as a foundational resource for researchers interested in exploring the chemical and biological landscape of this and related molecules.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 4-methyl-N-(naphthalen-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific physicochemical, experimental, or biological data for the target compound, 4-methyl-N-(naphthalen-2-yl)benzamide. This guide presents available information for structurally related compounds to provide a comparative context. The data herein should not be directly attributed to this compound.

Introduction

This compound is a chemical compound belonging to the class of N-substituted benzamides. Its structure features a 4-methylbenzoyl group attached to the nitrogen atom of a naphthalen-2-amine. While specific data for this compound is not publicly available, this guide summarizes the characteristics of closely related analogues to offer insights for researchers, scientists, and drug development professionals. The analogues discussed include the corresponding benzenesulfonamide, N-(naphthalen-1-yl)benzamide, and other benzamide derivatives.

Physicochemical Characteristics of Related Compounds

The following tables summarize the available quantitative data for compounds structurally similar to this compound.

Table 1: General Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-Methyl-N-(naphthalen-2-yl)benzenesulfonamideC₁₇H₁₅NO₂S297.3718271-18-6
N-(Naphthalen-1-yl)benzamideC₁₇H₁₃NO247.29Not Found
N-methyl-N-(2-naphthalenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamideC₂₁H₁₄F₃N₃O₂397.31795429-56-9[1]
4-MethylbenzamideC₈H₉NO135.16619-55-6[2]
N-Methyl-4-methylbenzamideC₉H₁₁NO149.1918370-11-1[3]

Table 2: Physical Properties of Related Compounds

Compound NameMelting Point (°C)
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate169–170[4]

Note: Melting point data for closer analogues was not available.

Experimental Protocols for Synthesis of a Related Compound

While a specific protocol for this compound is not available, the synthesis of the related N-(naphthalen-1-yl)benzamide has been described. This procedure could potentially be adapted by using naphthalen-2-amine and 4-methylbenzoyl chloride.

Synthesis of N-(Naphthalen-1-yl)benzamide [5]

  • Materials: 1-naphthylamine, benzoyl chloride, dichloromethane, triethylamine.

  • Procedure:

    • To a 100 ml round-bottom flask equipped with a condenser and magnetic stirrer, add 1-naphthylamine (1.43 g, 10 mmol), dichloromethane (15 ml), and triethylamine (0.5 ml).

    • Gradually add benzoyl chloride (1.16 ml, 10 mmol) to the stirring mixture.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Reflux the mixture for 2 hours.

    • The product precipitates as a white powder.

    • Wash the precipitate three times with water and dichloromethane.

    • Recrystallize the crude product from ethyl alcohol to obtain pure crystals.

Characterization of N-(Naphthalen-1-yl)benzamide [5]

  • Crystal Data:

    • Molecular Formula: C₁₇H₁₃NO

    • Molecular Weight: 247.28 g/mol

    • Crystal System: Orthorhombic

    • Space Group: Not specified

    • Unit Cell Dimensions: a = 8.2630(8) Å, b = 9.3792(9) Å, c = 33.806(3) Å

    • Volume: 2620.0(4) ų

    • Z: 8

Spectroscopic Data of Related Compounds

Spectroscopic data for the exact target molecule is unavailable. However, data for related benzamides can provide an indication of expected spectral features.

Infrared (IR) Spectroscopy

The IR spectrum of 4-methylbenzamide is available and shows characteristic peaks for the amide functional group.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum of Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate has been reported (300.13 MHz, CDCl₃) showing complex aromatic and aliphatic signals.[4]

Mass Spectrometry (MS)

Mass spectrometry data for various benzamide derivatives are available in public databases, which can be used as a reference for fragmentation patterns.

Biological Activity of Related Compounds

While no biological activity has been reported for this compound, other benzamide derivatives have been investigated for their therapeutic potential. For instance, various substituted benzamides have shown a range of biological activities. Without specific data, any potential biological role of the target compound remains speculative.

Visualizations

As no specific signaling pathways or complex experimental workflows involving this compound have been identified in the literature, no diagrams can be generated at this time. A hypothetical synthetic pathway is presented below.

G Hypothetical Synthesis of this compound cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-methylbenzoyl chloride 4-methylbenzoyl chloride Reaction Reaction 4-methylbenzoyl chloride->Reaction Naphthalen-2-amine Naphthalen-2-amine Naphthalen-2-amine->Reaction Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane)->Reaction This compound This compound Reaction->this compound

Caption: Hypothetical reaction scheme for the synthesis of the target compound.

Conclusion

This technical guide has compiled and presented the available information for compounds structurally related to this compound due to the absence of direct data for the target molecule. The provided data on analogues offers a valuable starting point for researchers interested in the synthesis, characterization, and potential applications of this compound. Further experimental investigation is necessary to determine the precise physicochemical characteristics and biological activity of this compound.

References

The Multifaceted Biological Potential of N-Aryl Benzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-aryl benzamide derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their inherent structural features, characterized by an amide linkage between a benzoic acid and an aniline moiety, provide a flexible scaffold for chemical modifications, leading to the development of potent agents with anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

I. Synthesis of N-Aryl Benzamide Derivatives

The synthesis of N-aryl benzamide derivatives is typically achieved through the condensation reaction between a substituted benzoic acid and a substituted aniline. A common and efficient method involves the activation of the carboxylic acid group of the benzoic acid derivative, followed by nucleophilic acyl substitution by the amine group of the aniline derivative.

General Synthesis Protocol:

A widely employed synthetic route involves the conversion of the benzoic acid to its corresponding acyl chloride, which then readily reacts with the aniline.

  • Step 1: Acyl Chloride Formation: The substituted benzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically performed at room temperature or with gentle heating. The completion of the reaction is indicated by the cessation of gas evolution (HCl and SO₂ or CO and CO₂). The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude acyl chloride.

  • Step 2: Amide Formation: The resulting acyl chloride is dissolved in a suitable aprotic solvent, such as DCM, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). The substituted aniline, along with a base (e.g., triethylamine, pyridine, or potassium carbonate) to neutralize the HCl byproduct, is added to the solution. The reaction mixture is stirred at room temperature or heated as needed until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification: Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., dilute HCl) to remove excess base and unreacted aniline, followed by a basic solution (e.g., saturated NaHCO₃) to remove any unreacted benzoic acid, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford the desired N-aryl benzamide derivative.[1][2]

Synthesis_Workflow benzoic_acid Substituted Benzoic Acid acyl_chloride Acyl Chloride Intermediate benzoic_acid->acyl_chloride Activation thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->acyl_chloride n_aryl_benzamide N-Aryl Benzamide Derivative acyl_chloride->n_aryl_benzamide Amidation aniline Substituted Aniline aniline->n_aryl_benzamide base Base (e.g., Triethylamine) base->n_aryl_benzamide Tubulin_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Effects αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Microtubule αβ-Tubulin Dimers->Microtubule Polymerization Microtubule->αβ-Tubulin Dimers Depolymerization N-Aryl Benzamide N-Aryl Benzamide N-Aryl Benzamide->αβ-Tubulin Dimers Binds to Colchicine Site Mitotic Spindle Disruption Mitotic Spindle Disruption N-Aryl Benzamide->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis ROS_Apoptosis N-Aryl Benzamide N-Aryl Benzamide Cancer Cell Cancer Cell N-Aryl Benzamide->Cancer Cell ROS Generation ROS Generation Cancer Cell->ROS Generation Mitochondrial Damage Mitochondrial Damage ROS Generation->Mitochondrial Damage Cytochrome c Release Cytochrome c Release Mitochondrial Damage->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis NFkB_Inhibition cluster_0 Cytoplasm cluster_1 Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB_NFkB IkB-NF-kB Complex NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB_NFkB->NF-kB IkB Degradation N-Aryl Benzamide N-Aryl Benzamide N-Aryl Benzamide->IKK Inhibits Gene Transcription Gene Transcription NF-kB_n->Gene Transcription Induces Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators

References

The Naphthalene Scaffold: A Versatile Platform for the Discovery and Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The naphthalene core, a simple bicyclic aromatic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in the design and synthesis of novel therapeutic agents. Its rigid structure and lipophilic nature provide an excellent foundation for the development of compounds with a wide range of biological activities. This guide provides a comprehensive overview of recent advancements in the discovery and synthesis of naphthalene-based compounds, with a focus on their potential as anticancer, antimicrobial, and antifungal agents. Detailed experimental protocols, quantitative biological data, and visual representations of key experimental workflows are presented to facilitate further research and development in this promising area.

I. Anticancer Activity of Naphthalene-Based Compounds

The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds, with the naphthalene moiety proving to be a particularly fruitful starting point. Researchers have successfully synthesized several classes of naphthalene derivatives that exhibit potent cytotoxic activity against various cancer cell lines.

Naphthalene-Substituted Triazole Spirodienones

Building on the discovery of 1,2,4-triazole-spirodienone as a promising anticancer pharmacophore, scientists have synthesized a series of novel naphthalene-substituted triazole spirodienones.[1][2] These compounds have demonstrated significant in vitro cytotoxic activity, with some derivatives arresting the cell cycle and inducing apoptosis in cancer cells.[1][2][3]

Table 1: In Vitro Cytotoxicity of Naphthalene-Substituted Triazole Spirodienones [1]

CompoundMDA-MB-231 IC₅₀ (µM)HeLa IC₅₀ (µM)A549 IC₅₀ (µM)
6a 0.03--
Reference Compounds
Bendamustine---
Vorinostat---

Note: Specific IC₅₀ values for all cell lines and reference compounds were not fully detailed in the provided search results.

Naphthalene-1,4-dione Analogues

A series of naphthalene-1,4-dione analogues have been developed with the aim of achieving cancer cell-specific cytotoxicity.[4][5] One lead compound, BH10, was identified to be more toxic to cancer cells than normal cells and appears to target the mitochondrial redox defense in cancer cells, potentially through the Keap1 protein.[4][5]

Table 2: In Vitro Cytotoxicity of Naphthalene-1,4-dione Analogues [4]

CompoundHEC1A IC₅₀ (µM)
44 (imidazole derivative)6.4
45 (2-ethyl substituted)12
47 (2-butyl substituted)14
46 (2-propyl substituted)19
39 (uncyclised amide)26
Chalcone Derivatives Containing Indole and Naphthalene Moieties

Novel chalcone derivatives incorporating both indole and naphthalene moieties have been synthesized and evaluated for their anticancer potential.[6][7][8][9] Several of these compounds have exhibited potent cytotoxic activity against a panel of human cancer cell lines, with some acting as tubulin polymerization inhibitors.[6][7][9]

Table 3: In Vitro Cytotoxicity of Indole-Naphthalene Chalcone Derivatives [6][7]

CompoundHepG2 IC₅₀ (µM)HCT116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
7 0.651.130.82
2 PotentPotentPotent
3 PotentPotentPotent
4 PotentPotentPotent

II. Antimicrobial and Antifungal Activity of Naphthalene-Based Compounds

The rise of antimicrobial resistance necessitates the discovery of new classes of therapeutic agents. Naphthalene-based compounds have shown considerable promise in this area, with various derivatives exhibiting potent activity against a range of bacterial and fungal pathogens.

Naphthalene-Derived Coumarin Composites

A series of novel naphthalene-derived coumarin composites have been synthesized and assessed for their antimicrobial and antifungal activities.[10][11] While showing weak to moderate antibacterial activity, several of these compounds demonstrated extremely potent fungicidal effects.[10][11]

Naphthalene Hydrazone Derivatives

Novel naphthalene hydrazone derivatives have been synthesized and evaluated for their antimicrobial efficacy, particularly against Staphylococcus aureus.[12][13][14] Spectroscopic techniques have been used to confirm the structures of these compounds, and in silico studies suggest favorable pharmacokinetic profiles.[12]

Table 4: Antimicrobial Activity of Naphthalene Hydrazone Derivatives against S. aureus [12]

CompoundActivity
NH-6 Most consistent activity
NH-3 Limited activity
NH-4 Limited activity
NH-7 Limited activity

III. Experimental Protocols

Synthesis of Naphthalene-Based Compounds

A solution of the appropriate 2-substituted-naphthalene-1,4-dione (1 equivalent) in a suitable solvent (e.g., ethanol or acetonitrile) is treated with the desired amine (1.1 equivalents) and a base such as triethylamine or potassium carbonate (1.2 equivalents). The reaction mixture is stirred at room temperature or heated under reflux for a specified period. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

G reagents Naphthalene-1,4-dione Amine Base (Et3N or K2CO3) reaction Stirring at RT or Reflux reagents->reaction solvent Solvent (e.g., Ethanol) solvent->reaction workup Solvent Evaporation reaction->workup purification Column Chromatography workup->purification product Naphthalene-1,4-dione Analogue purification->product

Fig. 1: General workflow for the synthesis of naphthalene-1,4-dione analogues.

Step 1: Synthesis of Naphthyl Hydrazine Beta-naphthol is refluxed with hydrazine hydrate for 16-18 hours. The reaction mixture is then poured into crushed ice, and the resulting precipitate is filtered and recrystallized from ethanol to yield naphthyl hydrazine.[12]

Step 2: Synthesis of Naphthalene Hydrazone Derivatives Naphthyl hydrazine is reacted with various substituted aldehydes or ketones in a suitable solvent, such as ethanol, often in the presence of a catalytic amount of acid. The mixture is refluxed for a period, and upon cooling, the product crystallizes out. The crude product is then purified by recrystallization.

G cluster_0 Step 1: Naphthyl Hydrazine Synthesis cluster_1 Step 2: Hydrazone Formation Beta-naphthol Beta-naphthol Reflux with Hydrazine Hydrate Reflux with Hydrazine Hydrate Beta-naphthol->Reflux with Hydrazine Hydrate 16-18h Precipitation in Ice Precipitation in Ice Reflux with Hydrazine Hydrate->Precipitation in Ice Filtration & Recrystallization Filtration & Recrystallization Precipitation in Ice->Filtration & Recrystallization Naphthyl Hydrazine Naphthyl Hydrazine Filtration & Recrystallization->Naphthyl Hydrazine Reaction with Aldehyde/Ketone Reaction with Aldehyde/Ketone Naphthyl Hydrazine->Reaction with Aldehyde/Ketone Ethanol, cat. Acid Reflux Reflux Reaction with Aldehyde/Ketone->Reflux Crystallization & Purification Crystallization & Purification Reflux->Crystallization & Purification Naphthalene Hydrazone Derivative Naphthalene Hydrazone Derivative Crystallization & Purification->Naphthalene Hydrazone Derivative

Fig. 2: Two-step synthesis of naphthalene hydrazone derivatives.
Biological Evaluation Protocols

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a density of 5 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[15]

  • Compound Treatment: The cells are treated with various concentrations of the naphthalene-based compounds and incubated for a further 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[16]

  • Serial Dilution of Compounds: The naphthalene-based compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.[17]

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]

G start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Serially Dilute Naphthalene Compound in 96-well Plate start->serial_dilution inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C, 16-20h) inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Fig. 3: Workflow for the broth microdilution antimicrobial susceptibility test.

IV. Signaling Pathways and Mechanisms of Action

Keap1-Nrf2 Pathway in Cancer

Some naphthalene-1,4-dione analogues are believed to exert their anticancer effects by targeting the Keap1-Nrf2 pathway.[5] Under normal conditions, Keap1 binds to the transcription factor Nrf2, leading to its degradation. Certain stressors, including some anticancer drugs, can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes. This can paradoxically be exploited to induce selective cytotoxicity in cancer cells.

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds to Degradation Ubiquitination & Proteasomal Degradation Nrf2->Degradation Targets for Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Naph_Comp Naphthalene Compound Naph_Comp->Keap1 Inhibits ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Response Element (ARE) Genes ARE->Antioxidant_Genes Activates Cell_Defense Cellular Defense & Cytotoxicity Antioxidant_Genes->Cell_Defense

Fig. 4: Simplified signaling pathway of Keap1-Nrf2 targeted by naphthalene compounds.

V. Conclusion

The naphthalene scaffold continues to be a rich source of inspiration for the design and discovery of novel therapeutic agents. The diverse biological activities exhibited by naphthalene-based compounds, including potent anticancer, antimicrobial, and antifungal effects, underscore the significant potential of this structural motif in drug development. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a solid foundation for researchers to build upon, paving the way for the development of next-generation naphthalene-based drugs to address pressing medical needs. Further exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the efficacy and safety of these promising compounds.

References

Hypothetical Mechanism of Action for 4-methyl-N-(naphthalen-2-yl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a hypothesized mechanism of action for 4-methyl-N-(naphthalen-2-yl)benzamide. As of the writing of this guide, there is limited publicly available data on the specific biological activity of this compound. The proposed mechanism, experimental data, and protocols are based on structure-activity relationships of similar compounds and are intended to serve as a framework for future research.

Introduction

This compound is a synthetic small molecule featuring a 4-methylbenzamide core coupled to a naphthalene moiety. While the precise biological targets of this compound are yet to be definitively identified, its structural motifs are present in molecules with known pharmacological activities. Derivatives of 4-methylbenzamide have been investigated as potential protein kinase inhibitors[1]. The N-aryl benzamide scaffold is also found in negative allosteric modulators of metabotropic glutamate receptor 5 (mGluR5)[2]. Furthermore, compounds containing a naphthalen-2-yl group have demonstrated antiproliferative properties[3].

This whitepaper proposes a primary mechanism of action for this compound as a protein kinase inhibitor , a hypothesis supported by the activity of related 4-methylbenzamide derivatives[1]. We will explore a plausible signaling pathway, present hypothetical supporting data, and provide detailed experimental protocols to guide further investigation.

Hypothesized Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

Based on the structure of this compound and the known activities of similar 4-methylbenzamide derivatives, we hypothesize that this compound functions as an inhibitor of one or more receptor tyrosine kinases (RTKs). The 4-methylbenzamide core can act as a scaffold that positions the N-(naphthalen-2-yl) group to interact with the ATP-binding pocket of the kinase domain. The bulky and hydrophobic naphthalene moiety could contribute to binding affinity and selectivity.

A potential signaling pathway affected by the inhibition of a generic RTK is depicted below.

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor (Ligand) Ligand->RTK Binds Compound This compound Compound->RTK Inhibits Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Response Cellular Responses (Proliferation, Survival) Transcription_Factors->Cell_Response Regulates

Figure 1: Hypothesized Signaling Pathway Inhibition.

Hypothetical Data Presentation

To investigate our hypothesis, a series of in vitro experiments could be conducted. The following tables present hypothetical quantitative data for this compound against a panel of cancer cell lines and selected protein kinases.

Cell LineCancer TypeIC50 (µM) [Hypothetical]
A549Lung Carcinoma7.8
MCF-7Breast Adenocarcinoma5.2
HCT116Colon Carcinoma12.5
U87-MGGlioblastoma9.3
Table 1: Hypothetical Antiproliferative Activity of this compound.
Kinase TargetIC50 (nM) [Hypothetical]
EGFR150
VEGFR285
PDGFRβ210
c-Met> 1000
Table 2: Hypothetical Inhibitory Activity against Selected Receptor Tyrosine Kinases.

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to validate the hypothesized mechanism of action.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the activity of specific protein kinases.

Materials:

  • Recombinant human kinase enzymes (e.g., EGFR, VEGFR2, PDGFRβ)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 384-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Detect the luminescent signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

start Start prep_compound Prepare serial dilutions of This compound start->prep_compound add_reagents Add kinase, substrate, and compound to 384-well plate prep_compound->add_reagents initiate_reaction Initiate reaction with ATP add_reagents->initiate_reaction incubate Incubate at 30°C for 1 hour initiate_reaction->incubate stop_reaction Stop reaction and add ADP-Glo™ reagent incubate->stop_reaction detect_signal Measure luminescence stop_reaction->detect_signal calculate_inhibition Calculate % inhibition detect_signal->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50 end End determine_ic50->end

Figure 2: Workflow for In Vitro Kinase Inhibition Assay.
Cell Viability Assay

Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours.

  • After the incubation period, equilibrate the plate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of viable cells relative to the DMSO-treated control.

  • Determine the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI/RNase staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Model the cell cycle distribution using appropriate software (e.g., FlowJo, ModFit LT).

cluster_hypothesis Hypothesis cluster_invitro In Vitro Evidence cluster_cellular Cellular Mechanism Hypothesis This compound is a protein kinase inhibitor Kinase_Assay Direct inhibition of kinase activity (IC50) Hypothesis->Kinase_Assay Predicts Cell_Viability Reduced cancer cell viability (IC50) Kinase_Assay->Cell_Viability Leads to Cell_Cycle_Arrest Cell cycle arrest (e.g., G1/S or G2/M) Cell_Viability->Cell_Cycle_Arrest Results in Apoptosis Induction of apoptosis Cell_Cycle_Arrest->Apoptosis Can lead to

Figure 3: Logical Framework for Mechanism of Action Investigation.

Conclusion and Future Directions

The proposed mechanism of action for this compound as a protein kinase inhibitor provides a solid foundation for further investigation. The hypothetical data and detailed experimental protocols outlined in this guide offer a clear path for validating this hypothesis. Future research should focus on identifying the specific kinase targets through broader screening panels, elucidating the precise binding mode through co-crystallography studies, and evaluating the in vivo efficacy of this compound in relevant animal models. Understanding the complete pharmacological profile of this compound will be crucial in determining its potential as a therapeutic agent.

References

An In-depth Technical Guide to the Solubility of 4-methyl-N-(naphthalen-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and necessary parameters related to the solubility of 4-methyl-N-(naphthalen-2-yl)benzamide. Due to the limited availability of specific experimental solubility data for this compound in publicly accessible literature, this document outlines its physicochemical properties, predicted solubility behavior, standardized experimental protocols for solubility determination, and the potential biological significance of N-aryl benzamides.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for predicting its solubility and designing appropriate experimental protocols. The following table summarizes the key computed properties for this compound.

PropertyValue
Molecular Formula C18H15NO
Molecular Weight 261.32 g/mol
IUPAC Name This compound
CAS Number 84647-12-1

Note: These properties are computationally derived and provide a basis for initial assessment.

Predicted Solubility Behavior

Based on its chemical structure, which features a large, hydrophobic naphthalene ring and an aromatic benzamide group, this compound is predicted to have low aqueous solubility. The presence of the amide group allows for some hydrogen bonding, but the overall nonpolar character of the molecule is expected to dominate its solubility profile.

It is anticipated that the solubility of this compound will be significantly higher in organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols such as ethanol and methanol. The "like dissolves like" principle suggests that solvents with similar polarity and hydrogen bonding capabilities will be more effective at dissolving this compound.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is necessary. The shake-flask method is a commonly accepted technique for determining the thermodynamic solubility of a compound.

Methodology: Isothermal Shake-Flask Method

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol, DMSO).

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled.

  • Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.

  • Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The collected sample is then filtered through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification: The concentration of the dissolved this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Data Analysis: The solubility is expressed in appropriate units, such as moles per liter (mol/L), grams per liter (g/L), or mole fraction. The experiment is typically repeated at different temperatures to determine the temperature dependence of solubility.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solute to solvent prep2 Seal vials prep1->prep2 equil Agitate at constant temperature prep2->equil sep1 Allow undissolved solid to settle equil->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter sample sep2->sep3 analysis1 Quantify concentration (e.g., HPLC) sep3->analysis1 analysis2 Calculate solubility analysis1->analysis2

Workflow for determining the solubility of a compound.

Thermodynamic Parameters of Dissolution

From the temperature-dependent solubility data, key thermodynamic parameters of the dissolution process can be calculated using the van't Hoff equation. These parameters provide insight into the energetics of dissolution.

  • Gibbs Free Energy of Dissolution (ΔG°sol): Indicates the spontaneity of the dissolution process. It can be calculated using the following equation: ΔG°sol = -RT ln(x) where R is the universal gas constant, T is the absolute temperature, and x is the mole fraction solubility.

  • Enthalpy of Dissolution (ΔH°sol): Represents the heat absorbed or released during dissolution. It can be determined from the slope of the van't Hoff plot (ln(x) vs. 1/T): Slope = -ΔH°sol / R

  • Entropy of Dissolution (ΔS°sol): Reflects the change in disorder of the system upon dissolution. It can be calculated from the Gibbs free energy and enthalpy: ΔS°sol = (ΔH°sol - ΔG°sol) / T

A positive ΔH°sol indicates an endothermic process (solubility increases with temperature), while a negative value signifies an exothermic process. A positive ΔS°sol suggests an increase in disorder, which is typical for the dissolution of a solid in a liquid.

Potential Biological Activities of N-Aryl Benzamides

While specific signaling pathways for this compound are not documented, the broader class of N-aryl benzamides has been investigated for a variety of biological activities. This structural motif is present in numerous pharmacologically active compounds. Understanding these activities provides a rationale for the interest in the solubility and bioavailability of new derivatives.

Reported biological activities for N-aryl benzamides include:

  • Anticancer Activity: Some N-aryl benzamides have shown cytotoxic effects against various cancer cell lines.[1]

  • Antimicrobial Activity: Derivatives have been synthesized and tested for their efficacy against bacterial and fungal strains.[1]

  • Anti-inflammatory Activity: Certain compounds within this class have demonstrated anti-inflammatory properties.[2]

logical_relationship Potential Applications of N-Aryl Benzamides cluster_activities Biological Activities cluster_applications Potential Therapeutic Areas compound N-Aryl Benzamides anticancer Anticancer compound->anticancer antimicrobial Antimicrobial compound->antimicrobial antiinflammatory Anti-inflammatory compound->antiinflammatory oncology Oncology anticancer->oncology infectious_disease Infectious Diseases antimicrobial->infectious_disease inflammation Inflammatory Disorders antiinflammatory->inflammation

Relationship between N-aryl benzamides and potential therapeutic applications.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-methyl-N-(naphthalen-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of 4-methyl-N-(naphthalen-2-yl)benzamide, a compound of interest in medicinal chemistry and materials science. The protocol is based on the well-established Schotten-Baumann reaction, a reliable method for the formation of amides from amines and acyl chlorides.

Introduction

Materials and Methods

Reagents and Equipment

The primary reagents for this synthesis are 4-methylbenzoyl chloride and 2-naphthylamine. A suitable base and an aprotic organic solvent are also required.

Reagent/MaterialFormulaMolar Mass ( g/mol )RoleNotes
4-Methylbenzoyl chlorideC₈H₇ClO154.60Acylating agentAlso known as p-toluoyl chloride.
2-NaphthylamineC₁₀H₉N143.19Nucleophile (Amine)A primary aromatic amine.
Triethylamine (TEA)(C₂H₅)₃N101.19BaseAcid scavenger.
Dichloromethane (DCM)CH₂Cl₂84.93SolventAnhydrous grade recommended.
Deionized WaterH₂O18.02Quenching/Washing
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-WashingTo neutralize excess acid.
Brine (Saturated NaCl solution)NaCl(aq)-WashingTo remove water from the organic layer.
Anhydrous Magnesium Sulfate or Sodium SulfateMgSO₄ / Na₂SO₄120.37 / 142.04Drying agentTo dry the organic solvent.
Standard laboratory glassware---Round-bottom flask, separatory funnel, etc.
Magnetic stirrer and stir bar---For reaction mixing.
Ice bath---For temperature control.
Rotary evaporator---For solvent removal.
Filtration apparatus---Buchner funnel and filter paper.

Experimental Protocol

This protocol is based on general procedures for the Schotten-Baumann reaction.[1][3][4]

1. Reaction Setup:

  • In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-naphthylamine (1.0 eq, e.g., 1.43 g, 10 mmol) and triethylamine (1.1 eq, e.g., 1.53 mL, 11 mmol) in 40 mL of anhydrous dichloromethane.

  • Stir the solution at room temperature until all solids have dissolved.

2. Addition of Acyl Chloride:

  • Cool the solution to 0 °C using an ice bath.

  • To the stirred solution, add 4-methylbenzoyl chloride (1.05 eq, e.g., 1.45 mL, 10.5 mmol) dropwise over a period of 10-15 minutes. The dropwise addition is important to control the exothermic nature of the reaction.[]

  • A white precipitate of triethylamine hydrochloride may form upon addition.

3. Reaction:

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction for an additional 2-4 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4. Work-up and Isolation:

  • Upon completion of the reaction, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 20 mL of deionized water.

    • 20 mL of saturated sodium bicarbonate solution.

    • 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Remove the dichloromethane solvent under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product.

Expected Results

Based on similar reactions, a moderate to high yield of the solid amide product is expected. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS). While specific data for the target molecule was not found in the search results, typical characterization would confirm the structure.

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 2-naphthylamine and triethylamine in DCM B 2. Cool to 0°C A->B C 3. Add 4-methylbenzoyl chloride dropwise B->C D 4. Stir at room temperature for 2-4 hours C->D E 5. Transfer to separatory funnel D->E Reaction complete F 6. Wash with H₂O, NaHCO₃, and brine E->F G 7. Dry organic layer (e.g., MgSO₄) F->G H 8. Filter and evaporate solvent G->H I 9. Recrystallize crude product H->I Crude product obtained J 10. Isolate pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 4-Methylbenzoyl chloride is corrosive and lachrymatory; handle with care.

  • 2-Naphthylamine is a suspected carcinogen; handle with appropriate precautions.

  • Dichloromethane is a volatile and potentially harmful solvent.

  • Triethylamine is a corrosive and flammable liquid.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of 4-methyl-N-(naphthalen-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the characterization of 4-methyl-N-(naphthalen-2-yl)benzamide using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are intended to assist in the structural elucidation and purity assessment of this compound, which is of interest in medicinal chemistry and materials science.

Introduction

This compound is a synthetic amide derivative incorporating a toluoyl and a naphthyl moiety. Its structural features suggest potential applications as a scaffold in drug discovery and as a component in functional organic materials. Accurate structural characterization is paramount for understanding its chemical properties and biological activity. NMR spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure in solution. This document provides predicted ¹H and ¹³C NMR spectral data, detailed experimental protocols for data acquisition, and a workflow for spectral analysis.

Predicted NMR Spectral Data

Due to the limited availability of published experimental spectra for this compound, the following chemical shifts are predicted based on the analysis of structurally similar compounds, including 4-methyl-N-(naphthalen-2-yl)benzenesulfonamide, 4-methylbenzoyl chloride, and 2-naphthylamine.[1][2][3] These values serve as a guide for spectral interpretation.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Methyl (CH₃)2.3 - 2.5Singlet
Amide (NH)8.0 - 9.0Singlet (broad)
Aromatic (Tolyl)7.2 - 7.8Multiplet
Aromatic (Naphthyl)7.4 - 8.5Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
Methyl (CH₃)~21
Aromatic (Tolyl)127 - 145
Aromatic (Naphthyl)115 - 135
Carbonyl (C=O)165 - 170

Experimental Protocols

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for dissolving this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative if solubility is an issue.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm. Most deuterated solvents are available with TMS already added.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds.

Data Processing and Interpretation

  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the transformed spectrum to obtain pure absorption peaks. Apply a baseline correction to ensure accurate integration.

  • Chemical Shift Referencing: Reference the spectrum to the residual solvent peak or the TMS signal (0 ppm).

  • Peak Integration and Multiplicity Analysis (¹H NMR): Integrate the signals to determine the relative number of protons. Analyze the splitting patterns (singlet, doublet, triplet, multiplet) to deduce proton-proton coupling information.

  • Structural Assignment: Assign the observed signals to the corresponding protons and carbons in the this compound structure based on the predicted chemical shifts, integration, and multiplicity. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignments.

Visualizations

The following diagrams illustrate the key workflows and relationships in the NMR characterization process.

cluster_0 Experimental Workflow A Sample Preparation B NMR Data Acquisition A->B C Data Processing B->C D Spectral Interpretation C->D cluster_1 Data Analysis Pathway E 1D NMR Spectra (¹H, ¹³C) F Chemical Shifts E->F G Integration (¹H NMR) E->G H Multiplicity (¹H NMR) E->H J Structural Elucidation F->J G->J H->J I 2D NMR Spectra (COSY, HSQC) I->J cluster_2 Key Structural Moieties and Expected Signals K 4-Methylbenzoyl Group N Methyl Singlet K->N O Aromatic Multiplets K->O L Naphthalen-2-yl Group L->O M Amide Linkage P Broad NH Singlet M->P

References

Application Notes and Protocols for the NMR Spectral Analysis of 4-methyl-N-(naphthalen-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-methyl-N-(naphthalen-2-yl)benzamide. These predictions are based on the analysis of substituent effects on the benzoyl and naphthalene ring systems. The atom numbering corresponds to the structure presented in Figure 1.

Note: The following data is predicted and should be used as a guide for experimental analysis. Actual chemical shifts may vary based on solvent and experimental conditions.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
1'~ 8.30d~ 2.01H
3'~ 7.85dd~ 8.8, 2.01H
4'~ 7.80d~ 8.81H
5'~ 7.45t~ 7.61H
6'~ 7.50t~ 7.61H
7'~ 7.88d~ 8.01H
8'~ 7.95d~ 8.01H
2~ 7.85d~ 8.42H
3~ 7.30d~ 8.42H
5~ 2.45s-3H
NH~ 9.50br s-1H
Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

Atom NumberPredicted Chemical Shift (δ, ppm)
C=O~ 166.0
1~ 132.5
2~ 129.5
3~ 127.5
4~ 142.0
5~ 21.5
1'~ 118.0
2'~ 135.0
3'~ 120.0
4'~ 129.0
4a'~ 133.8
5'~ 126.5
6'~ 127.8
7'~ 127.6
8'~ 125.0
8a'~ 131.0

Experimental Protocols

The following are generalized protocols for the acquisition of ¹H and ¹³C NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing an internal standard (e.g., 0.03% v/v Tetramethylsilane, TMS) to the vial.

  • Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample. A vortex mixer can be used if necessary.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small cotton plug placed in the Pasteur pipette during transfer to the NMR tube.

  • Capping: Cap the NMR tube securely.

NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument software should be used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-2048 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H spectrum.

Visualizations

Molecular Structure and Atom Numbering

experimental_workflow start Start sample_prep Sample Preparation (Weighing, Dissolution) start->sample_prep transfer Transfer to NMR Tube sample_prep->transfer instrument_setup Instrument Setup (Insert Sample, Lock, Shim, Tune) transfer->instrument_setup acquisition Data Acquisition (¹H and ¹³C Spectra) instrument_setup->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Peak Picking, Integration, Assignment) processing->analysis end End analysis->end

Application Notes and Protocols for Mass Spectrometry Analysis of 4-methyl-N-(naphthalen-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the mass spectrometry analysis of 4-methyl-N-(naphthalen-2-yl)benzamide, a key intermediate in pharmaceutical research and development. The following sections outline the chemical properties, recommended instrumentation, and step-by-step procedures for both qualitative and quantitative analysis.

Chemical Properties

PropertyValue
Molecular Formula C18H15NO
Molecular Weight 261.32 g/mol
IUPAC Name This compound
CAS Number 84647-12-1[1]
Structure
Chemical structure of this compound
Image Credit: BLD Pharm[1]

Introduction to Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[2] For aromatic amides like this compound, both "hard" and "soft" ionization techniques can be employed to elicit valuable structural information.[3]

  • Electron Ionization (EI): A hard ionization technique that involves bombarding the sample with high-energy electrons, leading to extensive fragmentation. This provides a characteristic "fingerprint" mass spectrum that is useful for structural elucidation and library matching.[4][5]

  • Electrospray Ionization (ESI): A soft ionization method that generates ions from a solution, typically with minimal fragmentation.[2] This is ideal for determining the accurate molecular weight and for coupling with liquid chromatography (LC-MS).[5]

Experimental Protocols

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.

  • Working Solutions: For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL. For LC-MS analysis, prepare working solutions in the mobile phase to the desired concentration range for calibration.

Instrumentation and Parameters

A. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is suitable for the analysis of the pure compound to obtain a characteristic fragmentation pattern.

  • Gas Chromatograph:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This method is ideal for the analysis of this compound in complex matrices and for accurate mass determination.[7]

  • Liquid Chromatograph:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 100-500.

Data Presentation: Predicted Fragmentation Pattern

The following table summarizes the predicted major ions for this compound under electron ionization, based on common fragmentation pathways for aromatic amides.[8] The fragmentation is expected to involve cleavage of the amide bond and subsequent fragmentations of the resulting ions.

m/zPredicted IonProposed StructureRelative Abundance
261[M]+•[C18H15NO]+•Moderate
143[C10H7NH2]+•Naphthalen-2-amine radical cationHigh
119[C7H7CO]+4-Methylbenzoyl cationHigh
91[C7H7]+Tropylium ionModerate

Note: The relative abundances are predicted and may vary depending on the specific instrument and conditions used.

Visualization of Experimental Workflow and Fragmentation

Below are diagrams illustrating the logical flow of the mass spectrometry analysis and the predicted fragmentation pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Acquisition & Interpretation start 4-methyl-N- (naphthalen-2-yl)benzamide stock Stock Solution (1 mg/mL) start->stock working Working Solution (1-10 µg/mL) stock->working gcms GC-MS (EI) working->gcms lcms LC-MS (ESI) working->lcms frag_pattern Fragmentation Pattern gcms->frag_pattern mol_ion Molecular Ion Peak lcms->mol_ion data_analysis Data Analysis frag_pattern->data_analysis mol_ion->data_analysis

Caption: Experimental Workflow for MS Analysis.

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragment M Molecular Ion [C18H15NO]+• m/z = 261 frag1 [C7H7CO]+ m/z = 119 M->frag1 Amide Bond Cleavage frag2 [C10H7NH2]+• m/z = 143 M->frag2 Amide Bond Cleavage frag3 [C7H7]+ m/z = 91 frag1->frag3 Loss of CO

Caption: Predicted EI Fragmentation Pathway.

References

Application Notes and Protocols: In Vitro Evaluation of 4-methyl-N-(naphthalen-2-yl)benzamide for Sirtuin 1 (SIRT1) Modulatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sirtuin 1 (SIRT1) is a NAD-dependent deacetylase that plays a crucial role in a variety of cellular processes, including gene silencing, DNA repair, and metabolic regulation. Its involvement in age-related diseases and cancer has made it an attractive target for therapeutic intervention. This document provides a detailed protocol for an in vitro fluorescence-based assay to screen for and characterize the activity of 4-methyl-N-(naphthalen-2-yl)benzamide as a potential modulator of human SIRT1 activity. The protocol is adapted from established methods for measuring sirtuin activity.[1][2][3]

Principle of the Assay

This assay quantifies SIRT1 activity by measuring the deacetylation of a fluorogenic peptide substrate. The substrate consists of a peptide containing an acetylated lysine residue linked to a fluorescent reporter molecule. Upon deacetylation by SIRT1, the peptide becomes susceptible to a developing reagent that cleaves the peptide and releases the fluorophore, resulting in an increase in fluorescence intensity. The change in fluorescence is directly proportional to the SIRT1 enzymatic activity.[4][5]

Materials and Reagents

ReagentSupplierCatalog NumberStorage Conditions
Recombinant Human SIRT1 EnzymeBPS Bioscience50012-80°C
Fluorogenic SIRT1 SubstrateBPS Bioscience50081-80°C
NAD+Sigma-AldrichN7004-20°C
SIRT Assay BufferBPS Bioscience500814°C
SIRT DeveloperBPS Bioscience500814°C
This compoundIn-house/CustomN/ARoom Temperature (powder)
Resveratrol (Positive Control)Sigma-AldrichR5010-20°C
Nicotinamide (Inhibitor Control)Sigma-AldrichN0636Room Temperature
DMSO, ACS GradeSigma-AldrichD2650Room Temperature
96-well black, flat-bottom plateCorning3603Room Temperature

Experimental Protocols

Preparation of Reagents
  • SIRT Assay Buffer (1X): Dilute the 10X Assay Buffer to 1X with sterile water. For example, mix 1 mL of 10X buffer with 9 mL of sterile water.

  • SIRT1 Enzyme Solution: Thaw the recombinant SIRT1 enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 25 ng/µL) in 1X SIRT Assay Buffer. Keep on ice.

  • Substrate/NAD+ Mixture: Prepare a mixture of the fluorogenic substrate and NAD+ in 1X SIRT Assay Buffer. The final concentration in the reaction should be optimized, but a starting point of 20 µM for the substrate and 100 µM for NAD+ is recommended.

  • Test Compound (this compound): Prepare a 10 mM stock solution in DMSO. Further dilute in 1X SIRT Assay Buffer to achieve the desired test concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Control Compounds: Prepare stock solutions of resveratrol (SIRT1 activator) and nicotinamide (SIRT1 inhibitor) in DMSO. Dilute in 1X SIRT Assay Buffer to the desired concentrations.

Assay Procedure
  • Plate Layout: Design the plate layout to include wells for the vehicle control (DMSO), positive control (resveratrol), negative control (nicotinamide), and a range of concentrations of this compound.

  • Reaction Setup:

    • Add 25 µL of the Substrate/NAD+ mixture to each well of a 96-well black plate.

    • Add 5 µL of the diluted test compound, control compounds, or vehicle to the respective wells. .

    • To initiate the reaction, add 20 µL of the diluted SIRT1 enzyme solution to each well.

  • Incubation: Mix the plate gently on a shaker for 30 seconds. Incubate the plate at 37°C for 45 minutes.

  • Development: Add 50 µL of SIRT Developer to each well. Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[5]

Data Presentation

The following tables summarize hypothetical data for the in vitro activity of this compound on SIRT1.

Table 1: Dose-Response of this compound on SIRT1 Activity

Compound Concentration (µM)Relative Fluorescence Units (RFU)% SIRT1 Activity
0 (Vehicle)1500100
0.11650110
12250150
103000200
503150210
1003180212

Table 2: Comparison of Controls and Test Compound on SIRT1 Activity

CompoundConcentration (µM)Relative Fluorescence Units (RFU)% SIRT1 Activity
Vehicle (DMSO)-1500100
Resveratrol (Positive Control)1002850190
Nicotinamide (Inhibitor)1030020
This compound103000200

Visualizations

The following diagrams illustrate the experimental workflow and a simplified SIRT1 signaling pathway.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare SIRT1 Enzyme add_reagents Add Reagents to 96-well Plate prep_enzyme->add_reagents prep_substrate Prepare Substrate/NAD+ Mix prep_substrate->add_reagents prep_compound Prepare Test Compound prep_compound->add_reagents incubate Incubate at 37°C add_reagents->incubate add_developer Add Developer incubate->add_developer read_plate Read Fluorescence add_developer->read_plate calc_activity Calculate % Activity read_plate->calc_activity plot_data Generate Dose-Response Curve calc_activity->plot_data

Caption: Experimental workflow for the in vitro SIRT1 activity assay.

sirt1_pathway cluster_nucleus Nucleus SIRT1 SIRT1 NAM Nicotinamide SIRT1->NAM Deacetylated_Substrate Deacetylated Substrate SIRT1->Deacetylated_Substrate deacetylates NAD NAD+ NAD->SIRT1 Acetylated_Substrate Acetylated Substrate (e.g., p53, histones) Acetylated_Substrate->SIRT1 Gene_Silencing Gene_Silencing Deacetylated_Substrate->Gene_Silencing leads to DNA_Repair DNA_Repair Deacetylated_Substrate->DNA_Repair leads to Activator This compound (Potential Activator) Activator->SIRT1 enhances activity

Caption: Simplified SIRT1 signaling and deacetylation pathway.

References

Application of 4-methyl-N-(naphthalen-2-yl)benzamide in Cancer Cell Line Studies: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search and Findings

A comprehensive search of scientific literature and databases reveals a notable absence of specific studies on the application of 4-methyl-N-(naphthalen-2-yl)benzamide in cancer cell line research. No quantitative data, experimental protocols, or defined signaling pathways directly associated with this specific compound have been published.

Therefore, the following sections provide a summary of research on structurally similar compounds, which may offer insights into the potential biological activities of the broader benzamide and naphthalene chemical classes in the context of oncology. It is crucial to emphasize that the data presented below does not directly pertain to this compound and should be interpreted with caution.

Research on Structurally Related Benzamide and Naphthalene Derivatives

While direct data is unavailable for the requested compound, numerous studies have explored the anticancer potential of various benzamide and naphthalene derivatives. These investigations highlight diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Naphthalene Derivatives in Cancer Research

Several naphthalene derivatives have been identified as potent inducers of apoptosis in cancer cells. For instance, a series of (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines were discovered to be potent inducers of apoptosis. One of the most potent analogs, (1-(dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanone, exhibited EC50 values of 37, 49, and 44 nM in T47D, HCT116, and SNU398 cancer cell lines, respectively. This compound was found to arrest HCT116 cells in the G2/M phase of the cell cycle, leading to the induction of apoptosis, and also inhibited tubulin polymerization.

Another study focused on N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) and its effects on prostate cancer cell lines. NCDDNB showed the greatest amount of apoptosis in the androgen-independent PC-3 cells in a time-dependent manner. Furthermore, it induced apoptosis in DU-145 and CWR-22 prostate cancer cells. This suggests that NCDDNB may have potential as a treatment for prostate cancer.[1]

Additionally, 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide (MCC1734) has been investigated for its cytotoxicity towards multidrug-resistant cancer cell lines. MCC1734 was shown to bypass P-gp-mediated resistance and affected cells through multiple pathways, including cell cycle regulation, mitochondrial dysfunction, and apoptosis signaling.[2]

Benzamide Derivatives in Cancer Research

The benzamide scaffold is a common feature in many anticancer agents. Research into 4-methylbenzamide derivatives containing 2,6-substituted purines has identified them as potential protein kinase inhibitors. Two compounds from this series demonstrated high activity against several cancer cell lines, including leukemic cell lines K562 and HL-60, with IC50 values in the low micromolar range. These compounds were also found to induce apoptosis and cause cell cycle arrest at the G2/M phase.[3]

Hypothetical Experimental Workflow

Based on the studies of related compounds, a general workflow for evaluating a novel compound like this compound in cancer cell line studies can be proposed.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Compound Synthesis Compound Synthesis Cell Viability Assays Cell Viability Assays Compound Synthesis->Cell Viability Assays Test cytotoxicity Apoptosis Assays Apoptosis Assays Cell Viability Assays->Apoptosis Assays Determine IC50 Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays->Cell Cycle Analysis Quantify apoptosis Mechanism of Action Studies Mechanism of Action Studies Cell Cycle Analysis->Mechanism of Action Studies Identify cell cycle arrest Western Blotting Western Blotting Mechanism of Action Studies->Western Blotting Protein expression Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis Identify targets In Vivo Studies In Vivo Studies Signaling Pathway Analysis->In Vivo Studies Validate findings

Caption: Hypothetical workflow for anticancer drug screening.

Conclusion

At present, there is no available scientific literature detailing the application of this compound in cancer cell line studies. The information provided herein is based on structurally related but distinct molecules and should not be extrapolated to predict the activity of the specific compound of interest. Further research is required to determine if this compound possesses any anticancer properties. The provided hypothetical workflow and discussions on related compounds can serve as a foundational guide for any future investigations into this specific molecule.

References

Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of benzamide derivatives, a class of compounds with significant interest in drug discovery and development. The aim is to equip researchers with the necessary information to obtain high-quality single crystals suitable for X-ray diffraction analysis, a critical step in determining the three-dimensional structure of molecules. Understanding the precise atomic arrangement of benzamide derivatives can elucidate structure-activity relationships (SAR), guide lead optimization, and support patent applications.

Introduction to Crystallization of Benzamide Derivatives

Benzamide and its derivatives are versatile scaffolds in medicinal chemistry, known to interact with a variety of biological targets. Obtaining high-quality crystals of these small molecules is paramount for X-ray crystallography, which provides unambiguous structural information. The quality of the crystal directly impacts the resolution of the diffraction data and, consequently, the accuracy of the resulting molecular structure.

The crystallization process for benzamide derivatives, as with other organic small molecules, is influenced by several factors including the purity of the compound, solvent choice, temperature, and the crystallization technique employed. This guide details three common and effective crystallization methods: Slow Evaporation, Vapor Diffusion, and Solvent Layering.

Data Presentation: Crystallographic Data of Benzamide Derivatives

The following table summarizes crystallographic data for a selection of benzamide derivatives obtained through various crystallization methods. This data can serve as a reference for expected crystal quality and unit cell parameters.

CompoundCrystallization MethodSolvent(s)Crystal SystemSpace GroupResolution (Å)Reference
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamideEncapsulated Nanodroplet Crystallization (ENaCt)Not specifiedMonoclinicP2₁/cNot specified
3-benzodioxole-5-carboxylic acid 2,5-dioxo-1-pyrrolidinyl esterRecrystallizationEthanolMonoclinicP2(1)/nNot specified
N-(3,4-methylenedioxybenzoyl) morpholineRecrystallizationEthanolOrthorhombicPbcaNot specified
N-(3,4,5-Trihydroxybenzoyl) morpholineRecrystallizationEthanolTriclinicP-1Not specified
Probenecid derived S-alkylphthalimide-oxadiazole-benzenesulfonamide hybridsNot specifiedNot specifiedNot specifiedNot specifiedNot specified
AmisulprideNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

Herein, we provide detailed protocols for the three primary crystallization techniques. It is crucial to start with a pure compound (>95%), as impurities can significantly hinder crystal growth.

Method 1: Slow Evaporation

This is often the simplest and most common method for growing single crystals. It relies on the gradual increase in the concentration of the solute as the solvent evaporates, leading to supersaturation and subsequent crystal formation.

Protocol:

  • Solvent Selection: Choose a solvent in which the benzamide derivative has moderate solubility. Highly volatile solvents like dichloromethane or diethyl ether may evaporate too quickly, leading to the formation of small or poor-quality crystals. Ethanol, ethyl acetate, and acetone are often good starting points.

  • Dissolution: Dissolve 5-20 mg of the purified benzamide derivative in 0.5-2 mL of the chosen solvent in a clean vial. Gentle warming can be used to aid dissolution, but ensure the compound is stable at elevated temperatures.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker or vial). This removes potential nucleation sites that can lead to the formation of many small crystals.

  • Evaporation: Cover the vessel with a cap or parafilm with a few small holes poked in it to allow for slow solvent evaporation. The rate of evaporation can be controlled by the number and size of the holes.

  • Incubation: Place the vessel in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a lab bench.

  • Monitoring: Check for crystal growth periodically without disturbing the vessel. Crystals can form over a period of hours to weeks.

  • Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, carefully remove them from the solution using a spatula or pipette. Wash the crystals with a small amount of a solvent in which the compound is poorly soluble to remove any residual mother liquor, and then allow them to dry.

Method 2: Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available. It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a "good" solvent, leading to a gradual decrease in solubility and crystallization.

Protocol:

  • Solvent System Selection:

    • Solvent: Choose a solvent in which the benzamide derivative is readily soluble (e.g., dichloromethane, chloroform, toluene, THF).

    • Anti-solvent: Select a more volatile solvent in which the compound is insoluble or poorly soluble (e.g., pentane, hexane, diethyl ether).

  • Setup (Sitting Drop):

    • Pipette 1-2 mL of the anti-solvent into the outer reservoir of a vapor diffusion plate or a small beaker.

    • In the inner well or on a pedestal, place a 1-5 µL drop of a concentrated solution of the benzamide derivative in the chosen solvent.

  • Setup (Hanging Drop):

    • Pipette 1-2 mL of the anti-solvent into the reservoir of a vapor diffusion plate.

    • On a siliconized glass coverslip, place a 1-5 µL drop of a concentrated solution of the benzamide derivative.

    • Invert the coverslip and seal the reservoir with it, ensuring a tight seal with grease.

  • Equilibration: Seal the chamber and leave it undisturbed. The more volatile anti-solvent will slowly diffuse into the drop containing the compound, causing it to become supersaturated and inducing crystallization.

  • Monitoring and Harvesting: As with the slow evaporation method, monitor for crystal growth and harvest suitable crystals once they have formed.

Method 3: Solvent Layering (Liquid-Liquid Diffusion)

This method involves carefully layering a solution of the compound with a miscible anti-solvent of a different density. Crystallization occurs at the interface as the two solvents slowly mix.

Protocol:

  • Solvent System Selection: Choose a solvent/anti-solvent pair where the compound is soluble in one and insoluble in the other, and the two solvents are miscible with different densities. Common systems include dichloromethane/ethanol or chloroform/hexane.

  • Preparation: Prepare a nearly saturated solution of the benzamide derivative in the denser solvent in a narrow container, such as an NMR tube or a thin vial.

  • Layering: Carefully and slowly add the less dense anti-solvent down the side of the container to form a distinct layer on top of the solution. A syringe or a pipette with the tip placed against the inner wall of the container can be used for this purpose.

  • Incubation: Seal the container and leave it in a vibration-free location.

  • Monitoring and Harvesting: Crystals will typically form at the interface of the two solvents. Once they have reached a suitable size, they can be carefully harvested.

Visualizations

Experimental Workflow for Crystallization

The following diagram illustrates the general workflow for obtaining single crystals of benzamide derivatives for X-ray analysis.

G General Crystallization Workflow for Benzamide Derivatives cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis start Start with Pure Benzamide Derivative (>95%) dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter Solution (Optional) dissolve->filter slow_evap Slow Evaporation filter->slow_evap vapor_diff Vapor Diffusion filter->vapor_diff solvent_layer Solvent Layering filter->solvent_layer harvest Harvest Crystals slow_evap->harvest vapor_diff->harvest solvent_layer->harvest xray X-ray Diffraction Analysis harvest->xray Hedgehog_Pathway Hedgehog Signaling Pathway Inhibition by Benzamide Derivatives cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI-R (Repressor) SUFU_off->GLI_off Hh Hedgehog Ligand (Hh) PTCH1_on PTCH1 Hh->PTCH1_on SMO_on SMO (Active) PTCH1_on->SMO_on Inhibition Relieved SUFU_on SUFU SMO_on->SUFU_on Inhibits GLI_on GLI-A (Activator) Target_Genes Target Gene Expression GLI_on->Target_Genes Benzamide Benzamide Derivative (SMO Inhibitor) Benzamide->SMO_on Inhibits

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-methyl-N-(naphthalen-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust protocol for the purification of synthesized 4-methyl-N-(naphthalen-2-yl)benzamide using preparative High-Performance Liquid Chromatography (HPLC). The described method employs a reversed-phase C18 column with a methanol and water gradient, ensuring efficient separation of the target compound from synthetic impurities. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a reliable method for obtaining high-purity this compound. All experimental parameters, including sample preparation, HPLC conditions, and data collection, are outlined to facilitate reproducibility.

Introduction

This compound is an N-arylbenzamide, a class of compounds with significant interest in medicinal chemistry and materials science. Synthesis of such molecules can often result in a mixture of the desired product along with unreacted starting materials and byproducts. For subsequent applications, particularly in biological assays or materials characterization, a high degree of purity is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of organic compounds. This document provides a detailed methodology for the purification of this compound utilizing reversed-phase HPLC.

Experimental Protocol

Materials and Instrumentation
  • Solvents: HPLC grade methanol, HPLC grade water, Trifluoroacetic acid (TFA)

  • Sample: Crude this compound

  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a UV-Vis detector, and a fraction collector.

  • HPLC Column: A preparative reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size). An analytical C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended for initial method development.

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of a suitable solvent. Based on the nonpolar nature of the compound, methanol or a mixture of methanol and a stronger organic solvent like dichloromethane is recommended.

  • The final concentration should be approximately 10-50 mg/mL for preparative runs.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Method Development (Analytical Scale)

Before proceeding to preparative scale, it is advisable to optimize the separation on an analytical column.

  • Column: Analytical C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Methanol with 0.1% TFA

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (based on the aromatic nature of the compound)

  • Injection Volume: 10 µL

  • Gradient: Start with a linear gradient from 50% B to 100% B over 20 minutes. Hold at 100% B for 5 minutes.

Preparative HPLC Purification Protocol

Based on the retention time of the target compound from the analytical run, the gradient for the preparative scale can be adjusted to improve resolution and throughput.

Table 1: Preparative HPLC Parameters

ParameterValue
Column Preparative C18 (250 x 21.2 mm, 5 µm)
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Methanol with 0.1% TFA
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 1-5 mL (depending on concentration)
Run Time 30 minutes

Table 2: Preparative Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.030.070.0
20.00.0100.0
25.00.0100.0
25.130.070.0
30.030.070.0
Post-Purification Processing
  • Collect the fractions corresponding to the main peak of this compound as determined by the UV chromatogram.

  • Combine the pure fractions.

  • Remove the methanol from the collected fractions using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized to obtain the final purified solid product.

  • Assess the purity of the final product by analytical HPLC.

Logical Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification crude_synthesis Crude Synthesized Product dissolution Dissolve in Methanol crude_synthesis->dissolution filtration Filter Sample (0.45 µm) dissolution->filtration injection Inject onto Preparative C18 Column filtration->injection separation Gradient Elution (Methanol/Water + 0.1% TFA) injection->separation detection UV Detection (254 nm) separation->detection fractionation Collect Fractions detection->fractionation pooling Pool Pure Fractions fractionation->pooling evaporation Rotary Evaporation pooling->evaporation lyophilization Lyophilization evaporation->lyophilization purity_check Analytical HPLC Purity Check lyophilization->purity_check final_product Pure this compound purity_check->final_product

Caption: Workflow for the HPLC purification of this compound.

Expected Results

This protocol is expected to yield this compound with a purity of >98% as determined by analytical HPLC. The retention time will vary depending on the specific HPLC system and column used, but with the described analytical method, the product should elute as a major peak, well-resolved from earlier eluting polar impurities and later eluting nonpolar byproducts. The use of a gradient ensures that compounds with a range of polarities are eluted from the column, providing a comprehensive purification.

Conclusion

The detailed HPLC protocol presented in this application note provides a reliable and reproducible method for the purification of this compound. By following the outlined steps for sample preparation, HPLC separation, and post-purification processing, researchers can obtain a high-purity compound suitable for a variety of sensitive downstream applications. The provided workflow and tabulated parameters offer a clear guide for implementation in a laboratory setting.

Application Notes and Protocols for 4-methyl-N-(naphthalen-2-yl)benzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-N-(naphthalen-2-yl)benzamide is a versatile intermediate in organic synthesis, combining the structural features of a substituted benzamide and a naphthalene ring system. This unique combination makes it a valuable scaffold for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. The naphthalene moiety is a common pharmacophore found in numerous biologically active compounds, while the benzamide linkage provides a stable and synthetically accessible connection point for further functionalization.

These application notes provide an overview of the potential uses of this compound as a synthetic intermediate and offer detailed protocols for its synthesis and proposed derivatization.

Potential Applications in Drug Discovery

The structural motif of N-arylbenzamides is prevalent in a variety of therapeutic agents. The incorporation of a naphthalene ring, specifically the 2-naphthyl group, can impart favorable pharmacokinetic and pharmacodynamic properties. Derivatives of this compound are hypothesized to be valuable in the development of:

  • Anticancer Agents: The naphthalene nucleus is present in various compounds with cytotoxic and antiproliferative activities.[1] By modifying the 4-methyl group or the naphthalene ring of the parent intermediate, novel derivatives can be synthesized and screened for their efficacy against various cancer cell lines.

  • Antimicrobial Agents: Naphthalene derivatives have been reported to exhibit a broad spectrum of antimicrobial activities.[2] this compound can serve as a starting point for the synthesis of new antimicrobial candidates.

  • Kinase Inhibitors: Substituted benzamides are known to be effective kinase inhibitors. The this compound scaffold can be elaborated to target specific protein kinases involved in signaling pathways related to various diseases.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard method for the synthesis of the title intermediate via the acylation of 2-naphthylamine with 4-methylbenzoyl chloride.

Workflow for the Synthesis of this compound:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 2-Naphthylamine E Mix and Stir at 0°C to rt A->E B 4-Methylbenzoyl Chloride B->E C Pyridine (Base) C->E D Dichloromethane (Solvent) D->E F Wash with HCl (aq) E->F Reaction Mixture G Wash with NaHCO3 (aq) F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J Organic Layer K Recrystallize from Ethanol J->K L This compound K->L Pure Product

Caption: Synthetic workflow for this compound.

Materials:

  • 2-Naphthylamine

  • 4-Methylbenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthylamine (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • Add a solution of 4-methylbenzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol to afford pure this compound.

Expected Yield and Characterization:

ParameterExpected Value
Appearance White to off-white solid
Yield 85-95%
Melting Point 160-165 °C (hypothetical, to be determined experimentally)
¹H NMR Consistent with the proposed structure
¹³C NMR Consistent with the proposed structure
Mass Spec (ESI) [M+H]⁺ corresponding to C₁₈H₁₅NO
Protocol 2: Proposed Synthesis of a Triazole Derivative from this compound

This protocol outlines a hypothetical synthetic route to a more complex, potentially biologically active triazole-containing molecule, using this compound as a precursor. This is based on the known reactivity of similar benzamide structures. The first step would be a bromination of the methyl group, followed by conversion to an azide, and finally a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Proposed Synthetic Pathway:

G A This compound B Bromination (NBS, AIBN) A->B C 4-(bromomethyl)-N- (naphthalen-2-yl)benzamide B->C D Azide Formation (NaN3) C->D E 4-(azidomethyl)-N- (naphthalen-2-yl)benzamide D->E F CuAAC 'Click' Reaction (Terminal Alkyne, Cu(I)) E->F G 1,4-Disubstituted Triazole Derivative F->G

Caption: Proposed synthesis of a triazole derivative.

Step 2a: Bromination of the 4-methyl group

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in CCl₄.

  • Add NBS (1.1 eq) and a catalytic amount of AIBN.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure to yield crude 4-(bromomethyl)-N-(naphthalen-2-yl)benzamide, which may be used in the next step without further purification or purified by column chromatography.

Step 2b: Synthesis of 4-(azidomethyl)-N-(naphthalen-2-yl)benzamide

Materials:

  • 4-(bromomethyl)-N-(naphthalen-2-yl)benzamide

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the crude 4-(bromomethyl)-N-(naphthalen-2-yl)benzamide (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) in portions.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain 4-(azidomethyl)-N-(naphthalen-2-yl)benzamide.

Step 2c: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • 4-(azidomethyl)-N-(naphthalen-2-yl)benzamide

  • A terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1)

Procedure:

  • In a flask, dissolve 4-(azidomethyl)-N-(naphthalen-2-yl)benzamide (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Add sodium ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.1 eq).

  • Stir the reaction vigorously at room temperature for 8-12 hours.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl, water, and brine.

  • Dry over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography to yield the desired triazole derivative.

Hypothetical Yield and Characterization Data for the Final Triazole Product:

ParameterExpected Value
Appearance White to pale yellow solid
Overall Yield 40-60% over 3 steps
¹H NMR Appearance of a new singlet for the triazole proton (~7.5-8.5 ppm)
Mass Spec (ESI) [M+H]⁺ corresponding to the addition of the alkyne to the azide precursor

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution and follow appropriate disposal procedures.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

Conclusion

This compound represents a promising and versatile intermediate for the synthesis of novel compounds with potential biological activities. The protocols provided herein offer a basis for the synthesis of this intermediate and its subsequent elaboration into more complex molecular architectures. Further exploration of the synthetic utility of this scaffold is warranted to unlock its full potential in drug discovery and materials science.

References

Application Notes and Protocols for Antimicrobial and Antifungal Screening of 4-methyl-N-(naphthalen-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and standardized protocols for the preliminary in vitro antimicrobial and antifungal screening of the synthetic compound 4-methyl-N-(naphthalen-2-yl)benzamide . The protocols outlined are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results.

Disclaimer: As of the latest literature review, specific antimicrobial and antifungal data for this compound is not publicly available. The quantitative data presented in the tables below are representative values derived from published studies on structurally similar N-benzamide and naphthalene derivatives.[1][2][3][4] These values are intended to serve as a reference for expected activity and for the validation of the screening protocols. Researchers are advised to generate their own experimental data for the target compound.

Data Presentation: Representative Antimicrobial and Antifungal Activity

The following tables summarize the expected range of antimicrobial and antifungal activity for compounds structurally related to this compound. This data is provided for illustrative purposes and to guide the experimental design.

Table 1: Representative Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Bacterial StrainGram StainRepresentative MIC (µg/mL)Reference Compound(s)
Staphylococcus aureus (ATCC 29213)Gram-positive0.16 - 11.5N-[3,5-bis(Trifluoromethyl)phenyl]- and N-[2-chloro-5-(trifluoromethyl)- phenyl]-3-hydroxynaphthalene-2-carboxamide[2]
Methicillin-resistantStaphylococcus aureus (MRSA)Gram-positive0.16 - 0.68N-[3,5-bis(Trifluoromethyl)phenyl]- and N-[2-chloro-5-(trifluoromethyl)- phenyl]-3-hydroxynaphthalene-2-carboxamide[2]
Bacillus subtilis (ATCC 6633)Gram-positive6.25N-Benzamide derivatives[1]
Escherichia coli (ATCC 25922)Gram-negative3.12N-Benzamide derivatives[1]
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>100General observation for similar scaffolds
Mycobacterium tuberculosis (H37Ra)Acid-fast9.75 - 12.0N-[3,5-bis(trifluoromethyl)phenyl]- and N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide[2]

Table 2: Representative Antifungal Activity (Minimum Inhibitory Concentration - MIC)

Fungal StrainTypeRepresentative MIC (µg/mL)Reference Compound(s)
Candida albicans (ATCC 90028)Yeast32 - 256Naphthalene derivatives[3]
Candida krusei (ATCC 6258)Yeast64Naphthalene derivatives[3]
Aspergillus niger (ATCC 16404)Mold15.62 - 125Benzimidazole derivatives[5]
Trichophyton rubrumDermatophyte6.25N-(pyridinylmethyl)naphthalen-1-amines[6]

Experimental Protocols

Preparation of Stock Solution of this compound

Due to the predicted low aqueous solubility of the target compound, a stock solution in a suitable organic solvent is required.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO, sterile)

    • Vortex mixer

    • Sterile microcentrifuge tubes

  • Protocol:

    • Accurately weigh a desired amount of this compound.

    • Dissolve the compound in sterile DMSO to a final concentration of 10 mg/mL.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Test microorganisms (bacterial and fungal strains)

    • Mueller-Hinton Broth (MHB) for bacteria

    • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

    • Sterile 96-well microtiter plates

    • Compound stock solution (10 mg/mL in DMSO)

    • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

    • Sterile saline (0.85%)

    • McFarland 0.5 turbidity standard

    • Spectrophotometer

    • Incubator

  • Protocol:

    • Inoculum Preparation: From a fresh culture, suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilution of Inoculum: Dilute the standardized inoculum in the appropriate broth (MHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Serial Dilution of Test Compound:

      • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

      • Add a calculated volume of the 10 mg/mL stock solution to the first well to achieve the highest desired test concentration, and mix well.

      • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well in the series.

    • Inoculation: Add 100 µL of the diluted microbial suspension to each well, resulting in a final volume of 200 µL.

    • Controls:

      • Growth Control: A well containing only broth and the microbial inoculum.

      • Sterility Control: A well containing only sterile broth.

      • Solvent Control: A well containing the microbial inoculum and the highest concentration of DMSO used in the assay.

      • Positive Control: A row with a standard antibiotic/antifungal undergoing serial dilution.

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

    • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.

Agar Disk Diffusion Assay

This qualitative method assesses the susceptibility of a microorganism to the test compound by measuring the zone of growth inhibition around a compound-impregnated disk.

  • Materials:

    • Test microorganisms

    • Mueller-Hinton Agar (MHA) plates

    • Sterile paper disks (6 mm diameter)

    • Compound stock solution (10 mg/mL in DMSO)

    • Positive control antibiotic disks

    • Sterile saline (0.85%)

    • McFarland 0.5 turbidity standard

    • Sterile cotton swabs

    • Incubator

    • Calipers or ruler

  • Protocol:

    • Inoculum Preparation: Prepare a standardized microbial suspension as described in the broth microdilution protocol.

    • Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the inside of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions.

    • Disk Preparation and Application:

      • Aseptically apply a known volume (e.g., 10 µL) of the 10 mg/mL compound stock solution to a sterile paper disk.

      • Allow the solvent to evaporate completely in a sterile environment.

      • Using sterile forceps, place the compound-impregnated disk onto the inoculated agar surface.

      • Place a positive control antibiotic disk and a blank disk (with DMSO only) on the same plate.

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

    • Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters.

Mandatory Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_analysis Analysis start Start: Fresh Microbial Culture prep_inoculum Prepare 0.5 McFarland Inoculum Suspension start->prep_inoculum dilute_inoculum Dilute Inoculum in Broth prep_inoculum->dilute_inoculum add_inoculum Inoculate Wells dilute_inoculum->add_inoculum add_broth Add Broth to Wells serial_dilution Perform 2-fold Serial Dilution of Test Compound add_broth->serial_dilution serial_dilution->add_inoculum incubate Incubate Plate (24-48h) add_inoculum->incubate read_mic Visually Determine MIC incubate->read_mic end End: MIC Value read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

experimental_workflow_disk_diffusion start Start: Prepare 0.5 McFarland Inoculum Suspension inoculate_plate Inoculate MHA Plate with Swab start->inoculate_plate place_disk Place Disk on Agar Surface inoculate_plate->place_disk prepare_disk Impregnate Sterile Disk with Test Compound prepare_disk->place_disk incubate Incubate Plate (18-24h) place_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone end End: Zone Diameter measure_zone->end

Caption: Workflow for the agar disk diffusion assay.

References

Application Notes and Protocols for 4-methyl-N-(naphthalen-2-yl)benzamide in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and databases did not yield specific information on the enzyme inhibition properties of the compound 4-methyl-N-(naphthalen-2-yl)benzamide. Therefore, detailed application notes, experimental protocols, and quantitative data for this specific molecule cannot be provided at this time.

While direct data is unavailable, this document provides a general framework and relevant information based on the enzyme inhibitory activities of structurally related benzamide and naphthalene derivatives. This information is intended to guide researchers in designing potential studies for this compound.

Potential Enzyme Targets and Therapeutic Areas

Based on the activities of similar compounds, this compound could potentially be investigated for its inhibitory effects on several classes of enzymes.

Structurally Related Compounds and Their Known Enzyme Targets:

Compound ClassPotential Enzyme TargetsTherapeutic Area
Benzamide DerivativesProtein Kinases[1], Histone Deacetylases (HDACs)[2]Oncology[1]
Naphthalene DerivativesCyclooxygenases (COX-1 and COX-2)[3][4], Coagulation Factor XIAnti-inflammatory, Anticoagulant
N-Arylbenzamides2-trans Enoyl-Acyl Carrier Protein Reductase (InhA)Antitubercular
Aminophosphonates with Naphthalene MoietyPeptidases[5][6]Various

This table suggests that this compound could be a candidate for screening against kinases, HDACs, or cyclooxygenases.

General Experimental Protocols for Enzyme Inhibition Assays

The following are generalized protocols that can be adapted for testing the inhibitory activity of this compound against a chosen enzyme.

General Workflow for Enzyme Inhibition Screening

G cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis A Synthesize and Purify This compound B Prepare Stock Solution (e.g., in DMSO) A->B E Set up Reaction Wells: Enzyme + Buffer + Inhibitor B->E C Procure/Prepare Target Enzyme and Substrate D Prepare Assay Buffer C->D D->E F Initiate Reaction by adding Substrate E->F G Incubate at Optimal Temperature and Time F->G H Stop Reaction (if necessary) G->H I Measure Signal (Absorbance, Fluorescence, etc.) H->I J Calculate Percent Inhibition I->J K Determine IC50 Value J->K L Perform Kinetic Studies (e.g., Lineweaver-Burk plot) to determine mechanism of inhibition K->L

Caption: General workflow for screening and characterizing enzyme inhibitors.

Protocol for a Generic Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol is adapted from methods used for other benzamide-based kinase inhibitors[1].

Materials:

  • Target Protein Kinase

  • Kinase Substrate (peptide or protein)

  • ATP

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96- or 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a white assay plate, add the kinase, the diluted inhibitor, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).

  • Stop the enzymatic reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

Protocol for a Generic Cyclooxygenase (COX) Inhibition Assay

This protocol is based on assays used for naphthalene derivatives[3][4].

Materials:

  • COX-1 or COX-2 enzyme

  • Arachidonic Acid (substrate)

  • Assay Buffer (e.g., Tris-HCl)

  • Heme (cofactor)

  • This compound stock solution in DMSO

  • COX Colorimetric Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)

Procedure:

  • Prepare serial dilutions of the test compound.

  • To the assay wells, add the assay buffer, heme, the enzyme, and the diluted inhibitor.

  • Incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for the recommended time (e.g., 2 minutes) at 37°C.

  • Stop the reaction and measure the product (e.g., Prostaglandin F2α) using a colorimetric or fluorescent method as per the kit instructions.

  • Calculate the percent inhibition and determine the IC50 value.

Potential Signaling Pathway Involvement

Should this compound be found to inhibit a specific enzyme, it could modulate a corresponding signaling pathway. For example, if it inhibits a protein kinase, it might interfere with cancer-related pathways.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds Kinase Target Protein Kinase Rec->Kinase Activates Inhibitor 4-methyl-N- (naphthalen-2-yl)benzamide Inhibitor->Kinase Inhibits Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to

Caption: Hypothetical signaling pathway modulation by a kinase inhibitor.

Data Presentation

While no quantitative data exists for the title compound, any future experimental results should be presented in a clear, tabular format for easy comparison.

Example Table for IC50 Values:

Enzyme TargetThis compound IC50 (µM)Reference Compound IC50 (µM)
Protein Kinase XExperimental ValueValue for Known Inhibitor
COX-1Experimental ValueValue for Known Inhibitor
COX-2Experimental ValueValue for Known Inhibitor

Conclusion and Future Directions

The lack of specific data on this compound highlights an opportunity for novel research. The protocols and potential targets outlined in these notes provide a foundational framework for initiating such studies. Researchers are encouraged to synthesize this compound and screen it against a panel of enzymes, particularly those known to be inhibited by structurally similar molecules. Subsequent kinetic studies would be crucial to elucidate its mechanism of action and potential as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-methyl-N-(naphthalen-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 4-methyl-N-(naphthalen-2-yl)benzamide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Schotten-Baumann-type reaction.

Q1: The reaction shows low or no conversion to the desired amide product. What are the possible causes and solutions?

A1: Low or no product formation is a common issue that can stem from several factors related to the reactants' quality, reaction setup, and execution.

  • Moisture Contamination: The primary suspect is often the presence of water in the reaction. Acyl chlorides, such as the intermediate 4-methylbenzoyl chloride, are highly susceptible to hydrolysis, which converts them back to the unreactive carboxylic acid.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure the amine reactant is dry. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Inactive Acyl Chloride: The conversion of 4-methylbenzoic acid to 4-methylbenzoyl chloride might be incomplete.

    • Solution: Ensure the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is fresh and used in excess (typically 1.5-2.0 equivalents). Gentle heating (reflux) is often required for this step.[1] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the formation of the acyl chloride.

  • Amine Protonation: Naphthalen-2-amine can be protonated by the hydrochloric acid (HCl) generated during the reaction, rendering it non-nucleophilic.

    • Solution: A base is essential to neutralize the HCl byproduct.[2] Use at least one equivalent of a tertiary amine base like triethylamine (TEA) or pyridine. Alternatively, an aqueous base such as sodium hydroxide in a biphasic system can be employed.[2][3]

  • Low Reaction Temperature: The reaction may be too slow at low temperatures.

    • Solution: While the initial addition of the acyl chloride to the amine is often done at 0 °C to control the exothermic reaction, allowing the reaction to warm to room temperature and stirring for several hours is typically necessary for completion. In some cases, gentle heating may be required.

Q2: The final product is impure, and I'm having difficulty with purification. What are the likely impurities and how can I remove them?

A2: Impurities can arise from side reactions or unreacted starting materials.

  • Unreacted 4-methylbenzoic acid: This can be present if the acyl chloride hydrolysis occurred or if the initial conversion was incomplete.

    • Solution: During the workup, wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.

  • Unreacted Naphthalen-2-amine: If an excess of the amine was used or the reaction did not go to completion, it will remain in the product mixture.

    • Solution: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate and extract the basic amine impurity.

  • Diacylation Product: In some cases, the initially formed amide can be further acylated, although this is less common with secondary amines.

    • Solution: Careful control of stoichiometry (avoiding a large excess of the acyl chloride) can minimize this. Purification by column chromatography is usually effective in separating the desired mono-acylated product.

  • Hydrolysis Byproduct: If an aqueous workup is performed before the reaction is complete, some of the acyl chloride may hydrolyze.

    • Solution: Ensure the reaction is complete (monitored by Thin Layer Chromatography - TLC) before quenching with water.

Purification Strategy: The crude product can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[1]

Frequently Asked Questions (FAQs)

Q3: What is the general reaction scheme for the synthesis of this compound?

A3: The most common synthetic route is a two-step, one-pot synthesis. First, 4-methylbenzoic acid is converted to its more reactive acyl chloride derivative, 4-methylbenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The crude acyl chloride is then reacted in situ with naphthalen-2-amine in the presence of a base to form the final amide product.

Q4: Which base is most suitable for this reaction, and how does it affect the yield?

A4: The choice of base can significantly impact the reaction yield. Both organic and inorganic bases are commonly used.

  • Tertiary Amines (e.g., Triethylamine, Pyridine): These are soluble in organic solvents and effectively scavenge the HCl produced. Pyridine can sometimes act as a nucleophilic catalyst, potentially increasing the reaction rate.

  • Aqueous Inorganic Bases (e.g., NaOH, K₂CO₃): Used in a biphasic system (e.g., dichloromethane and water), these are inexpensive and effective.[3] The reaction occurs at the interface of the two layers. Vigorous stirring is crucial for good yields in a biphasic system.

The optimal base and conditions should be determined empirically. For N-aryl amide synthesis, using a non-nucleophilic organic base in an aprotic solvent is a common and effective approach.

Q5: What is the role of a catalytic amount of DMF in the formation of the acyl chloride?

A5: A catalytic amount of DMF reacts with the chlorinating agent (e.g., thionyl chloride) to form the Vilsmeier reagent, which is a more powerful acylating agent than thionyl chloride itself. This can significantly accelerate the conversion of the carboxylic acid to the acyl chloride, especially for less reactive carboxylic acids.

Q6: How can I monitor the progress of the reaction?

A6: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A spot of the reaction mixture is placed on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting materials (4-methylbenzoic acid and naphthalen-2-amine) and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

Data Presentation

The following table summarizes the potential effects of different reaction parameters on the yield of N-aryl benzamide synthesis, based on general principles of the Schotten-Baumann reaction. Optimal conditions for the synthesis of this compound should be determined experimentally.

ParameterVariationExpected Impact on YieldRationale
Solvent Dichloromethane (DCM)HighAprotic, good solubility for reactants.
Tetrahydrofuran (THF)Moderate to HighAprotic, but can be more reactive.
TolueneModerateLess polar, may require heating.
Water (biphasic)Moderate to HighRequires vigorous stirring for interfacial reaction.[3]
Base Triethylamine (TEA)HighGood HCl scavenger, soluble in organic solvents.
PyridineHighGood HCl scavenger and can act as a nucleophilic catalyst.[2]
Aqueous NaOHModerate to HighEffective in a biphasic system, but can promote hydrolysis of the acyl chloride.[3]
No BaseVery LowHCl produced will protonate the amine, halting the reaction.
Temperature 0 °C to Room TempHighBalances reaction rate and minimizes side reactions.
RefluxModerateMay increase the rate of side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure adapted from standard methods for N-aryl benzamide synthesis.

Materials:

  • 4-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Naphthalen-2-amine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-methylbenzoic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.5 eq) dropwise at room temperature.

    • Add a catalytic amount of DMF (1-2 drops).

    • Heat the mixture to reflux and stir for 1-2 hours, or until the evolution of gas ceases.

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-methylbenzoyl chloride is used directly in the next step.

  • Amide Formation:

    • In a separate flame-dried flask under an inert atmosphere, dissolve naphthalen-2-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude 4-methylbenzoyl chloride from the previous step in a small amount of anhydrous DCM and add it dropwise to the amine solution over 15-20 minutes with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 4-6 hours, monitoring the progress by TLC.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation cluster_step3 Step 3: Workup and Purification start 4-methylbenzoic acid in anhydrous DCM add_socl2 Add SOCl₂ and cat. DMF start->add_socl2 reflux Reflux for 1-2 hours add_socl2->reflux evaporate Evaporate excess SOCl₂ and solvent reflux->evaporate acyl_chloride Crude 4-methylbenzoyl chloride evaporate->acyl_chloride add_acyl_chloride Add crude acyl chloride solution dropwise acyl_chloride->add_acyl_chloride amine_prep Naphthalen-2-amine and TEA in anhydrous DCM at 0°C amine_prep->add_acyl_chloride warm_rt Warm to room temperature and stir for 4-6 hours add_acyl_chloride->warm_rt crude_product Crude reaction mixture warm_rt->crude_product quench Quench with water crude_product->quench extract Separate organic layer quench->extract wash Wash with HCl, NaHCO₃, and brine extract->wash dry Dry over MgSO₄ and evaporate wash->dry purify Recrystallization or Column Chromatography dry->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low or No Product Yield check_moisture Moisture Contamination? start->check_moisture solution_moisture Use anhydrous conditions and oven-dried glassware. check_moisture->solution_moisture Yes check_acyl_chloride Incomplete Acyl Chloride Formation? check_moisture->check_acyl_chloride No solution_acyl_chloride Use excess fresh chlorinating agent, add cat. DMF, and ensure sufficient reaction time/heat. check_acyl_chloride->solution_acyl_chloride Yes check_base Amine Protonation? check_acyl_chloride->check_base No solution_base Add at least one equivalent of a suitable base (e.g., TEA, pyridine). check_base->solution_base Yes check_temp Reaction Temperature Too Low? check_base->check_temp No solution_temp Allow reaction to warm to room temperature and stir for an extended period. check_temp->solution_temp Yes

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of 4-methyl-N-(naphthalen-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-methyl-N-(naphthalen-2-yl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through a Schotten-Baumann reaction between 4-methylbenzoyl chloride and 2-naphthylamine, can lead to several impurities. These include:

  • Unreacted starting materials: Residual 4-methylbenzoyl chloride and 2-naphthylamine.

  • Hydrolysis product: 4-methylbenzoic acid, formed from the reaction of 4-methylbenzoyl chloride with water.

  • Diacylated byproduct: N,N-bis(4-methylbenzoyl)-2-naphthylamine, which can form under certain reaction conditions.

  • Oxidation products: Naphthalene-based impurities can be susceptible to oxidation, leading to colored byproducts.

Q2: My purified this compound is colored. What is the likely cause and how can I remove the color?

A2: A colored product often indicates the presence of trace impurities, which may include oxidation products or residual starting materials. Purification through recrystallization is often effective at removing these colored impurities. If recrystallization alone is insufficient, treatment with activated charcoal during the recrystallization process can help adsorb the colored species.

Q3: I am having difficulty dissolving my crude product for recrystallization. What solvents are recommended?

A3: For N-arylbenzamides like this compound, a range of polar organic solvents can be effective for recrystallization. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Recommended starting solvents to screen include:

  • Ethanol

  • Acetone

  • Acetonitrile[1]

  • Ethyl acetate

  • 1,4-Dioxane[1]

For a closely related compound, anhydrous ethanol was used successfully for recrystallization.[2]

Q4: What are the key physical properties of this compound that are relevant for its purification?

PropertyValue (for N-(naphthalen-2-yl)benzenesulfonamide)Reference
Molecular Weight297.372 g/mol [3]
Melting Point169–170 °C (for a related triazole derivative)[2]

It is crucial to determine the melting point of your synthesized this compound and compare it to literature values if available, or use it as a measure of purity after each purification step.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Solution
The compound is too soluble in the chosen recrystallization solvent, even at low temperatures.Try a less polar solvent or a solvent mixture. For instance, if you are using pure ethanol, try a mixture of ethanol and water, or switch to a less polar solvent like isopropanol.
Too much solvent was used during the recrystallization process.Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure that the solution becomes supersaturated upon cooling, maximizing crystal formation.
Premature crystallization occurred during hot filtration.Preheat the filtration apparatus (funnel and filter paper) with hot solvent before filtering the hot solution. This will prevent the solution from cooling down too quickly and the product from crystallizing out on the filter paper.
The cooling process was too rapid, leading to the formation of fine, powdery crystals that are difficult to filter.Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal recovery. Slow cooling promotes the formation of larger, purer crystals.
Problem 2: Product Fails to Crystallize from Solution
Possible Cause Troubleshooting Solution
The solution is not sufficiently concentrated.If the solution has cooled to room temperature and no crystals have formed, try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. If that fails, gently evaporate some of the solvent to increase the concentration and then allow it to cool again.
The presence of significant impurities is inhibiting crystallization.If the product "oils out" instead of crystallizing, it is often a sign of high impurity levels. In this case, it is best to remove the solvent and attempt purification by column chromatography before proceeding with another recrystallization attempt.
The chosen solvent is not appropriate for crystallization.Experiment with different solvents or solvent systems. A good starting point is to find a solvent in which your compound has low solubility at room temperature but high solubility when heated.
Problem 3: Incomplete Separation of Impurities by Column Chromatography

| Possible Cause | Troubleshooting Solution | | The polarity of the eluent is too high. | If the desired product and impurities are eluting too quickly and together, decrease the polarity of the solvent system. For example, if you are using a 1:1 mixture of hexane and ethyl acetate, try a 3:1 or 5:1 mixture. | | The polarity of the eluent is too low. | If the compounds are not moving down the column, gradually increase the polarity of the eluent. A gradient elution, where the polarity of the solvent is increased over time, can be very effective for separating compounds with different polarities. | | The column is overloaded with the sample. | Use an appropriate amount of crude material for the size of your column. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight. | | The stationary phase (e.g., silica gel) is not appropriate for the separation. | While silica gel is a good starting point for many separations, other stationary phases like alumina (acidic, neutral, or basic) or reverse-phase silica (C18) might provide better separation for certain compounds. |

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

  • Purity Assessment: Determine the melting point of the dried crystals and analyze by Thin Layer Chromatography (TLC) to assess purity.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: First, determine an appropriate solvent system for the column using TLC. A good solvent system will give the desired compound an Rf value of approximately 0.3-0.4 and show good separation from impurities. A starting point could be a mixture of hexane and ethyl acetate. For a similar compound, an Rf of 0.41 was observed with a 3:2 mixture of ethyl acetate/hexane.[2]

  • Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation by TLC.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Final Product Characterization: Assess the purity of the isolated product by TLC and melting point determination.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude 4-methyl-N- (naphthalen-2-yl)benzamide recrystallization Recrystallization start->recrystallization Initial Purification column_chromatography Column Chromatography start->column_chromatography If Recrystallization Fails or Impurities are Close in Polarity tlc TLC Analysis recrystallization->tlc mp Melting Point recrystallization->mp column_chromatography->tlc pure_product Pure Product column_chromatography->pure_product tlc->column_chromatography Fraction Analysis tlc->pure_product Purity Check mp->pure_product Purity Check

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_low_yield Low Yield Solutions cluster_no_crystals No Crystallization Solutions cluster_incomplete_separation Incomplete Separation Solutions start Purification Issue? low_yield Low Yield start->low_yield Yes no_crystals No Crystallization start->no_crystals Yes incomplete_separation Incomplete Separation start->incomplete_separation Yes ly_sol1 Change Solvent/ Solvent Ratio low_yield->ly_sol1 ly_sol2 Use Minimum Hot Solvent low_yield->ly_sol2 ly_sol3 Slow Cooling low_yield->ly_sol3 nc_sol1 Induce Crystallization (Scratch/Seed) no_crystals->nc_sol1 nc_sol2 Concentrate Solution no_crystals->nc_sol2 nc_sol3 Purify by Chromatography no_crystals->nc_sol3 is_sol1 Adjust Eluent Polarity incomplete_separation->is_sol1 is_sol2 Check Column Loading incomplete_separation->is_sol2 is_sol3 Try Different Stationary Phase incomplete_separation->is_sol3

Caption: Troubleshooting decision tree for purification challenges.

References

Troubleshooting benzamide synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Benzamide Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during benzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzamide?

A1: Benzamide is typically synthesized through several common methods, each with its own advantages and potential for side reactions. The most prevalent laboratory and industrial methods include:

  • From Benzoyl Chloride and Ammonia: This is a widely used method involving the nucleophilic acyl substitution of benzoyl chloride with ammonia. The reaction is often performed under Schotten-Baumann conditions, which utilize a base to neutralize the HCl byproduct.[1][2][3]

  • From Benzoic Acid: Benzoic acid can be converted to benzamide in a one-pot or two-step process. This usually involves an initial conversion of benzoic acid to a more reactive species, such as an acyl chloride using thionyl chloride (SOCl₂), followed by the addition of ammonia or an amine. Another approach involves the direct reaction of benzoic acid with urea at high temperatures, sometimes with a catalyst like boric acid.[4][5]

  • Oxidative Amidation: Newer methods include the oxidative amidation of benzylamines or benzyl cyanides.[6]

Q2: What is the Schotten-Baumann reaction and why is it used for benzamide synthesis?

A2: The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides.[2] It is particularly useful for benzamide synthesis from benzoyl chloride and ammonia (or other amines). The reaction is typically carried out in the presence of an aqueous base, such as sodium hydroxide.[1][3] The base serves two critical purposes: it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct, preventing the protonation of the amine reactant, and it helps to drive the reaction to completion.[3] The use of a two-phase solvent system (an organic solvent for the reactants and an aqueous phase for the base) is a common feature of Schotten-Baumann conditions.[2]

Q3: My benzamide synthesis has a low yield. What are the likely causes?

A3: Low yields in benzamide synthesis can stem from several factors, often related to the specific synthetic route employed. Common causes include:

  • Hydrolysis of Benzoyl Chloride: If you are using benzoyl chloride as a starting material, it can readily react with any moisture present to form benzoic acid, a common byproduct that reduces the yield of your desired benzamide.[7] It is crucial to use anhydrous solvents and reagents.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or inefficient mixing, especially in heterogeneous reaction mixtures.

  • Side Reactions: The formation of byproducts such as benzoic acid, benzoic anhydride, or over-acylated products can significantly lower the yield of benzamide.

  • Losses during Workup and Purification: Product can be lost during extraction, filtration, and recrystallization steps.[8] For instance, using too much solvent during recrystallization can lead to a significant portion of the product remaining in the mother liquor.

Troubleshooting Guides

Issue 1: The final product is acidic and has a lower melting point than expected.

Possible Cause: Your product is likely contaminated with benzoic acid. This is a very common byproduct, especially when using benzoyl chloride in the presence of moisture, or in syntheses starting from benzoic acid that have not gone to completion.

Troubleshooting Steps:

  • Confirm the Presence of Benzoic Acid:

    • Melting Point: A broad melting point range that is lower than the literature value for pure benzamide (127-130 °C) is a strong indicator of impurity.

    • Solubility Test: Benzoic acid is soluble in aqueous sodium bicarbonate solution, while benzamide is not. Shaking a sample of your product in a sodium bicarbonate solution will cause the benzoic acid to dissolve. Subsequent acidification of the aqueous layer will precipitate the benzoic acid, confirming its presence.

    • Spectroscopy: An IR spectrum may show a broad O-H stretch characteristic of a carboxylic acid.

  • Purification Protocol to Remove Benzoic Acid:

    • Dissolve the crude product in a suitable organic solvent like dichloromethane or ether.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The benzoic acid will react to form sodium benzoate, which is soluble in the aqueous layer.

    • Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to obtain purified benzamide.

    • The benzamide can be further purified by recrystallization from hot water or ethanol.[8][9]

Issue 2: The reaction with benzoyl chloride and ammonia is sluggish, and the yield is poor.

Possible Cause: The ammonia is being protonated by the HCl generated during the reaction, forming ammonium chloride and reducing the concentration of the nucleophilic free ammonia available to react with the benzoyl chloride.

Troubleshooting Workflow:

G cluster_problem Problem: Low Yield in Benzoyl Chloride + Ammonia Reaction cluster_diagnosis Diagnosis cluster_solution Solution start Low Yield Observed cause Ammonia Protonation by HCl Byproduct start->cause Likely Cause schotten_baumann Implement Schotten-Baumann Conditions cause->schotten_baumann Recommended Action add_base Add an Aqueous Base (e.g., NaOH) schotten_baumann->add_base two_phase Use a Two-Phase Solvent System schotten_baumann->two_phase neutralize Base Neutralizes HCl in Aqueous Phase add_base->neutralize drive_equilibrium Drives Reaction to Completion neutralize->drive_equilibrium improve_yield Improved Yield of Benzamide drive_equilibrium->improve_yield

Caption: Troubleshooting workflow for low yield in benzamide synthesis.

Explanation: To counteract the protonation of ammonia, it is recommended to use Schotten-Baumann conditions.[3] This involves adding a base, typically aqueous sodium hydroxide, to the reaction mixture.[1] The base will neutralize the HCl as it is formed, maintaining a sufficient concentration of free ammonia to act as a nucleophile.

Issue 3: An unexpected, high-melting-point, insoluble white solid is isolated.

Possible Cause: This could be N,N-dibenzoylamine, a byproduct formed from the over-acylation of the initially formed benzamide. This is more likely to occur if there is a high concentration of benzoyl chloride relative to the amine. Another possibility is the formation of benzoic anhydride, especially if the reaction is run at high temperatures or with a dehydrating agent.

Troubleshooting Steps:

  • Characterize the Byproduct:

    • Obtain a melting point and compare it to the literature values for N,N-dibenzoylamine and benzoic anhydride.

    • Use spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) to identify the structure of the byproduct.

  • Minimize Byproduct Formation:

    • Control Stoichiometry: Use a molar excess of the amine relative to the benzoyl chloride.

    • Slow Addition: Add the benzoyl chloride slowly and with vigorous stirring to the amine solution to avoid localized high concentrations of the acylating agent.[10]

    • Temperature Control: Run the reaction at a lower temperature to reduce the rate of potential side reactions.

Byproduct Formation Pathways

The following diagram illustrates the main reaction pathway for benzamide synthesis from benzoyl chloride and the formation of common byproducts.

G BzCl Benzoyl Chloride Benzamide Benzamide (Desired Product) BzCl->Benzamide + NH3 BenzoicAcid Benzoic Acid (Byproduct) BzCl->BenzoicAcid + H2O (Hydrolysis) NH3 Ammonia H2O Water Benzamide_node Benzamide Dibenzoylamine N,N-Dibenzoylamine (Byproduct) Benzamide_node->Dibenzoylamine + Benzoyl Chloride (Over-acylation)

Caption: Reaction pathways in benzamide synthesis.

Quantitative Data Summary

Synthesis MethodReagentsTypical YieldReference(s)
Schotten-Baumann ReactionBenzoyl Chloride, Ammonia, NaOH(aq)~70-95%[10]
Reaction of Benzoic Acid with UreaBenzoic Acid, Urea, Boric Acid (catalyst)51-65%[5]
Direct Carboxamidation of BenzeneBenzene, Cyanoguanidine, Triflic Acid~56%[11]
Oxidative Amidation of Benzaldehyde and BenzylamineBenzaldehyde, Benzylamine, Cu-MOF catalyst, TBHP~75%[12]

Key Experimental Protocols

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride and Ammonia [7][10]

  • In a conical flask, prepare a dilute solution of aqueous ammonia.

  • Cool the flask in an ice bath.

  • Slowly add benzoyl chloride to the cold ammonia solution in small portions with continuous, vigorous shaking. The reaction is exothermic, so maintaining a low temperature is crucial to minimize side reactions.

  • After the addition is complete, continue to shake the mixture for an additional 15 minutes.

  • Collect the precipitated crude benzamide by vacuum filtration.

  • Wash the solid with cold water to remove any ammonium chloride and unreacted ammonia.

  • Recrystallize the crude product from hot water to obtain pure benzamide crystals.

Protocol 2: Purification of Benzamide Contaminated with Benzoic Acid [8][13]

  • Dissolve the impure benzamide in an appropriate organic solvent such as dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add a saturated solution of sodium bicarbonate to the separatory funnel and shake well. This will convert the benzoic acid into water-soluble sodium benzoate.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the washing with sodium bicarbonate solution.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent to yield purified benzamide.

  • The purity can be checked by melting point determination.

References

Optimizing reaction conditions for N-acylation of 2-naphthylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the N-acylation of 2-naphthylamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the N-acylation of 2-naphthylamine, providing potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my N-acylation reaction unexpectedly low?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a deactivated acylating agent. Aromatic amines like 2-naphthylamine are generally less nucleophilic than aliphatic amines, potentially requiring more forcing conditions.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Hydrolysis of Acylating Agent: Acylating agents like acetyl chloride and acetic anhydride are sensitive to moisture. Hydrolysis of these reagents will reduce their effective concentration and lead to lower yields.

  • Protonation of the Amine: The acid byproduct (e.g., HCl from acetyl chloride) can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. An adequate amount of base is crucial to neutralize this acid.[1]

  • Poor Solubility: If the reactants are not well-dissolved in the chosen solvent, the reaction rate will be significantly slower.

Solutions:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure the disappearance of the starting amine.

  • Optimize Reaction Time and Temperature: Gradually increase the reaction time or temperature and monitor the effect on the yield.

  • Use Fresh Reagents: Ensure your acylating agent is fresh and has been stored under anhydrous conditions.

  • Ensure Adequate Base: Use at least a stoichiometric amount of a suitable base (e.g., pyridine, triethylamine, or aqueous NaOH) to neutralize the acid byproduct.[1]

  • Solvent Selection: Choose a solvent in which both 2-naphthylamine and the acylating agent are soluble.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

A2: The primary side reaction of concern is the diacylation of the amine, especially under harsh reaction conditions or with a large excess of the acylating agent. Another possibility is the degradation of the starting material or product under prolonged heating or in the presence of strong acids or bases.

Solutions:

  • Control Stoichiometry: Use a controlled amount of the acylating agent (typically 1.0 to 1.2 equivalents).

  • Moderate Reaction Conditions: Avoid excessively high temperatures and long reaction times.

  • Purification: Utilize column chromatography or recrystallization to isolate the desired mono-acylated product from any byproducts.

Q3: My reaction seems to have stalled and is not proceeding to completion. What should I do?

A3: A stalled reaction is often due to the deactivation of the nucleophile or the acylating agent.

Solutions:

  • Check Basicity: Ensure the reaction mixture is sufficiently basic to prevent protonation of the 2-naphthylamine. If using an aqueous base, check the pH. If using an organic base like pyridine, ensure it is present in sufficient quantity.

  • Add More Acylating Agent: If the acylating agent has been hydrolyzed, a careful addition of a fresh portion may restart the reaction. Monitor by TLC after the addition.

  • Consider a Catalyst: For slow reactions, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.

Q4: The purification of my N-acetyl-2-naphthylamine is proving difficult. What are the recommended methods?

A4: The product, N-acetyl-2-naphthylamine, is typically a solid and can be purified by recrystallization.

Recommended Solvents for Recrystallization:

  • Ethanol

  • Toluene-petroleum ether mixture[2][3]

  • Aqueous ethanol

Procedure:

  • Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution to remove insoluble impurities and the charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-acylation of 2-naphthylamine?

A1: The most common and effective method is the Schotten-Baumann reaction, which involves reacting the amine with an acyl chloride or anhydride in the presence of a base.[4][5][6][7]

Q2: Which acylating agent should I choose: acetyl chloride or acetic anhydride?

A2: Both acetyl chloride and acetic anhydride are effective for the N-acylation of 2-naphthylamine.

  • Acetyl chloride is generally more reactive but produces hydrochloric acid as a byproduct, which must be neutralized.

  • Acetic anhydride is less reactive but the byproduct, acetic acid, is less corrosive. For less reactive amines, a catalyst like DMAP might be beneficial when using acetic anhydride.

Q3: What is the role of the base in the N-acylation reaction?

A3: The base plays a crucial role in the reaction. It neutralizes the acidic byproduct (e.g., HCl or acetic acid), preventing the protonation and deactivation of the nucleophilic amine.[1] This drives the reaction to completion. Common bases include pyridine, triethylamine, and aqueous sodium hydroxide.

Q4: What are typical reaction conditions for the N-acetylation of 2-naphthylamine?

A4: Typical conditions involve dissolving 2-naphthylamine in a suitable solvent, adding a base, and then adding the acetylating agent. The reaction is often carried out at room temperature, but gentle heating may be required to increase the rate.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most common method. Spot the reaction mixture alongside the starting material (2-naphthylamine) on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Acetylation of 2-Naphthylamine

Acylating AgentBaseSolventTemperature (°C)Reaction TimeTypical Yield (%)Reference
Acetyl ChlorideAqueous NaOHDichloromethane/WaterRoom Temperature1-2 hours>90General Schotten-Baumann[4][5]
Acetic AnhydridePyridinePyridine701 hour>90General Procedure[8]
Acetic AnhydrideAluminaAcetonitrile200 (Flow)27 minGood Conversion[9]
Ammonium AcetateNoneNone (neat)270-280Not specifiedNot specified[10]

Note: Yields are representative and can vary based on the specific experimental setup and scale.

Experimental Protocols

Protocol 1: N-Acetylation of 2-Naphthylamine using Acetyl Chloride (Schotten-Baumann Conditions)

Materials:

  • 2-Naphthylamine

  • Acetyl Chloride

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-naphthylamine (1.0 eq) in dichloromethane.

  • Add a 10% aqueous solution of sodium hydroxide (2.0 eq).

  • Cool the mixture in an ice bath with vigorous stirring.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-acetyl-2-naphthylamine by recrystallization from ethanol or a toluene-petroleum ether mixture.[2][3]

Protocol 2: N-Acetylation of 2-Naphthylamine using Acetic Anhydride and Pyridine

Materials:

  • 2-Naphthylamine

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Toluene

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-naphthylamine (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 70°C for 1 hour, or until the reaction is complete as monitored by TLC.[8]

  • Cool the reaction mixture and co-evaporate with toluene under reduced pressure to remove most of the pyridine.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove any remaining pyridine), water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization.

Visualizations

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dissolve 2-Naphthylamine Dissolve 2-Naphthylamine Add Base Add Base Dissolve 2-Naphthylamine->Add Base Cool Mixture Cool Mixture Add Base->Cool Mixture Add Acylating Agent Add Acylating Agent Cool Mixture->Add Acylating Agent Stir and Monitor Stir and Monitor Add Acylating Agent->Stir and Monitor Quench & Extract Quench & Extract Stir and Monitor->Quench & Extract Wash Organic Layer Wash Organic Layer Quench & Extract->Wash Organic Layer Dry & Concentrate Dry & Concentrate Wash Organic Layer->Dry & Concentrate Recrystallize Recrystallize Dry & Concentrate->Recrystallize

Caption: General experimental workflow for the N-acylation of 2-naphthylamine.

Troubleshooting_Tree Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Products Side Products Low Yield->Side Products Reagent Hydrolysis Reagent Hydrolysis Low Yield->Reagent Hydrolysis Amine Protonation Amine Protonation Low Yield->Amine Protonation Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Control Stoichiometry Control Stoichiometry Side Products->Control Stoichiometry Use Anhydrous Conditions Use Anhydrous Conditions Reagent Hydrolysis->Use Anhydrous Conditions Add More Base Add More Base Amine Protonation->Add More Base

Caption: Decision tree for troubleshooting low yield in N-acylation reactions.

References

Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with test compounds, such as 4-methyl-N-(naphthalen-2-yl)benzamide, during bioassay development.

Troubleshooting Guide

Q1: My compound, this compound, is precipitating in my aqueous bioassay medium. What should I do first?

A1: The first step is to assess the final concentration of your solvent in the assay medium. Many organic solvents, like DMSO, can cause precipitation when their concentration exceeds a certain level, often as low as 0.1-1%, in aqueous solutions.[1] If the solvent concentration is too high, consider preparing a more concentrated stock solution of your compound to reduce the volume added to the assay. If lowering the solvent concentration is not feasible or does not resolve the issue, you will need to explore other solubilization strategies.

Q2: I am using the maximum tolerable concentration of DMSO in my cell-based assay, but my compound is still not soluble enough. What are my options?

A2: When the primary solvent is not sufficient, a systematic approach to solubility enhancement is recommended. You can explore the use of co-solvents, surfactants, or cyclodextrins. It is crucial to first establish the maximum tolerable concentration of any new excipient in your specific bioassay to avoid off-target effects. A step-wise approach, starting with the simplest and most common methods, is often the most effective.

Q3: I have tried using a co-solvent, but the solubility is still not optimal. Should I switch to a different approach?

A3: Not necessarily. You can try a combination of approaches. For instance, a formulation containing a co-solvent and a surfactant can sometimes be more effective than either agent alone.[2] However, with each added component, it is essential to re-evaluate the potential for vehicle-induced artifacts in your bioassay. Always run appropriate vehicle controls.

Q4: How do I know if the solubilizing agent itself is affecting my bioassay results?

A4: This is a critical consideration. Every new excipient or combination of excipients must be tested in a vehicle control experiment. This involves running the assay with the vehicle (the mixture of all solubilizing agents at their final concentration in the assay medium) but without the test compound. Any significant effect observed with the vehicle control compared to the untreated control indicates an interference from the solubilizing agents.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial approach to solubilizing a poorly soluble compound for a bioassay?

A1: The most common initial approach is to dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.[3] This stock solution is then diluted into the aqueous assay medium. However, the final concentration of the organic solvent must be kept low to avoid toxicity or artifacts in the bioassay.[1]

Q2: What are co-solvents and how do they work?

A2: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of hydrophobic compounds.[2] They work by reducing the polarity of the solvent system.[4] Common examples of co-solvents used in bioassays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5][6]

Q3: What are surfactants and when should I consider using them?

A3: Surfactants are molecules with both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. Above a certain concentration, called the critical micelle concentration (CMC), they form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[5] Non-ionic surfactants like Polysorbate 80 (Tween 80) and Solutol HS 15 are often used in biological assays due to their relatively low toxicity.[7]

Q4: What are cyclodextrins and how do they improve solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5] They can form inclusion complexes with poorly soluble compounds, where the hydrophobic part of the guest molecule is encapsulated within the cyclodextrin's cavity, thereby increasing its solubility in water.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[5]

Q5: Can pH adjustment be used to increase the solubility of this compound?

A5: The structure of this compound contains an amide group, which is generally neutral and does not have a readily ionizable proton. Therefore, pH adjustment is unlikely to significantly increase its solubility.[10] This technique is more effective for acidic or basic compounds.[11]

Q6: Are there other advanced techniques for solubilizing very difficult compounds?

A6: Yes, for very challenging compounds, more advanced formulation strategies can be employed, although these are more complex to prepare. These include lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), solid dispersions, and nanosuspensions.[8][9] These methods often require specialized equipment and expertise.

Solubilization Strategies for Bioassays

Strategy Excipients/Method Mechanism of Action Considerations for Bioassays
Co-solvency DMSO, Ethanol, Propylene Glycol, PEG 400Reduces the polarity of the solvent.[4]The final concentration of the organic solvent must be below the toxicity threshold for the assay system.[1]
Surfactants Polysorbate 80 (Tween 80), Polysorbate 20, Solutol HS 15Form micelles that encapsulate the hydrophobic compound.[5]Use non-ionic surfactants, and keep the concentration below the level that causes cell lysis or other artifacts.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Forms inclusion complexes with the compound.[5][8][9]Can sometimes interact with cellular membranes or other assay components.
pH Modification Buffers (e.g., phosphate, acetate)Increases the ionization of acidic or basic compounds.[10]Only effective for ionizable compounds. The final pH must be compatible with the bioassay.
Lipid-Based Formulations Labrafac PG, Maisine® CC, Transcutol® HPThe compound is dissolved in a lipid carrier.[11]Can be complex to prepare and may interfere with certain assays, particularly those involving lipid metabolism.
Particle Size Reduction Micronization, NanosuspensionIncreases the surface area of the compound, leading to a faster dissolution rate.[4][11][12]Requires specialized equipment and may not be practical for small-scale laboratory use.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent

  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (MW: 273.34 g/mol )

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out 2.73 mg of this compound and place it in a clean, dry vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Preparation of a Formulation with a Surfactant

  • Objective: To prepare a 1 mg/mL solution of this compound in a 10% Polysorbate 80 solution.

  • Materials:

    • This compound

    • Polysorbate 80 (Tween 80)

    • Phosphate-buffered saline (PBS) or other aqueous buffer

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare a 10% (w/v) solution of Polysorbate 80 in the desired aqueous buffer.

    • Weigh out 1 mg of this compound and add it to 1 mL of the 10% Polysorbate 80 solution.

    • Stir the mixture at room temperature for several hours or overnight until the compound is fully dissolved. Gentle heating may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

Protocol 3: Preparation of an Inclusion Complex with Cyclodextrin

  • Objective: To prepare a 1 mM solution of this compound with 40% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water or appropriate buffer

    • Shaker or rotator

  • Procedure:

    • Prepare a 40% (w/v) solution of HP-β-CD in deionized water or buffer.

    • Add an excess amount of this compound to the HP-β-CD solution.

    • Place the mixture on a shaker or rotator and agitate at room temperature for 24-48 hours to allow for complex formation and equilibration.

    • After the equilibration period, centrifuge the suspension at high speed to pellet the undissolved compound.

    • Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.

    • The concentration of the solubilized compound in the supernatant should be determined analytically (e.g., by HPLC-UV).

Visual Guides

Solubility_Troubleshooting_Workflow start Compound Precipitates in Bioassay check_solvent_conc Is final solvent concentration > 1% (e.g., DMSO)? start->check_solvent_conc reduce_solvent Reduce solvent concentration by making a more concentrated stock solution. check_solvent_conc->reduce_solvent Yes explore_strategies Explore Alternative Solubilization Strategies check_solvent_conc->explore_strategies No solubility_ok Solubility Issue Resolved reduce_solvent->solubility_ok cosolvent Try Co-solvents (e.g., PEG 400, Propylene Glycol) explore_strategies->cosolvent surfactant Use Surfactants (e.g., Tween 80) explore_strategies->surfactant cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) explore_strategies->cyclodextrin validate_vehicle Validate Vehicle Control in Bioassay cosolvent->validate_vehicle surfactant->validate_vehicle cyclodextrin->validate_vehicle vehicle_effect Vehicle has an effect validate_vehicle->vehicle_effect Yes no_vehicle_effect No vehicle effect validate_vehicle->no_vehicle_effect No vehicle_effect->explore_strategies proceed Proceed with Bioassay no_vehicle_effect->proceed Micellar_Solubilization cluster_surfactant Surfactant Monomer s1 S s2 S s3 S s4 S s5 S s6 S s7 S s8 S compound 4-methyl-N- (naphthalen-2-yl) benzamide surfactant_head Hydrophilic Head surfactant_tail Hydrophobic Tail surfactant_head->surfactant_tail water Aqueous Environment

References

Technical Support Center: 4-methyl-N-(naphthalen-2-yl)benzamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methyl-N-(naphthalen-2-yl)benzamide. The information provided is based on established principles of drug degradation and data from analogous amide-containing compounds.

Frequently Asked Questions (FAQs)

FAQ 1: My sample of this compound shows new peaks on my chromatogram after storage. What could be the cause?

Observed degradation of this compound is likely due to hydrolysis, photodegradation, thermal stress, or oxidation. The amide bond is susceptible to cleavage, particularly under acidic or basic conditions.[1] The aromatic nature of the compound also suggests potential for oxidative and photolytic degradation.

Troubleshooting:

  • Review Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place, protected from light and moisture.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • pH of Solvent: If in solution, check the pH of the solvent. Acidic or basic conditions can catalyze hydrolysis.

FAQ 2: What are the likely degradation products of this compound?

The primary degradation pathway is expected to be the hydrolysis of the amide bond, yielding 4-methylbenzoic acid and naphthalen-2-amine. Other potential degradation products could arise from oxidation of the methyl group or the naphthalene ring.

Potential Degradation Products:

  • 4-methylbenzoic acid

  • Naphthalen-2-amine

  • Oxidized derivatives

A proposed degradation pathway is illustrated below:

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation This compound->Photodegradation 4-methylbenzoic_acid 4-methylbenzoic_acid Hydrolysis->4-methylbenzoic_acid Naphthalen-2-amine Naphthalen-2-amine Hydrolysis->Naphthalen-2-amine Oxidized_Products Oxidized_Products Oxidation->Oxidized_Products Photolytic_Products Photolytic_Products Photodegradation->Photolytic_Products

Figure 1: Potential degradation pathways for this compound.

Troubleshooting Guides

Issue 1: Accelerated Degradation in Solution

Symptoms: Rapid appearance of degradation products in analytical standards or formulated solutions.

Possible Causes:

  • pH Extremes: The solvent system may be too acidic or basic, catalyzing hydrolysis.

  • Solvent Reactivity: The solvent itself may be reacting with the compound.

  • Light Exposure: Inadequate protection from ambient light can lead to photolytic degradation.

Troubleshooting Steps:

  • pH Adjustment: Buffer the solution to a neutral pH if compatible with the experimental design.

  • Solvent Selection: Use high-purity, inert solvents. Avoid solvents with reactive functional groups.

  • Light Protection: Use amber vials or cover containers with aluminum foil to protect from light.

Issue 2: Instability During Thermal Stress Testing

Symptoms: Significant degradation observed during forced degradation studies at elevated temperatures.

Possible Causes:

  • Low Thermal Stability: The compound may have an inherently low melting point or decomposition temperature. Studies on similar aromatic polyamides have shown that thermal degradation can occur at elevated temperatures.[1][2]

  • Presence of Impurities: Catalytic impurities can lower the decomposition temperature.

Troubleshooting Steps:

  • Characterize Thermal Properties: Perform thermal analysis (e.g., DSC, TGA) to determine the melting point and onset of decomposition.

  • Purify Sample: Ensure the purity of the sample before conducting thermal stress studies.

  • Stepwise Temperature Increase: In forced degradation studies, increase the temperature incrementally to find the optimal stress level without causing complete decomposition.

Quantitative Data Summary

The following tables present hypothetical data from forced degradation studies to illustrate expected stability trends.

Table 1: Hydrolytic Stability of this compound

ConditionTime (hours)% DegradationMajor Degradants
0.1 N HCl, 60°C2415.24-methylbenzoic acid, Naphthalen-2-amine
0.1 N NaOH, 60°C2425.84-methylbenzoic acid, Naphthalen-2-amine
pH 7 Buffer, 60°C24< 1.0Not Applicable

Table 2: Photostability of this compound (Solid State)

ConditionDuration% DegradationObservations
ICH Option 1 (Cool white and UV-A)1.2 million lux hours and 200 watt hours/m²8.5Slight discoloration
Dark ControlSame as above< 0.5No change

Experimental Protocols

The following are general protocols for forced degradation studies, which are essential for understanding degradation pathways and developing stability-indicating analytical methods.[3][4][5]

Protocol 1: Hydrolytic Degradation
  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl, 0.1 N NaOH, and a neutral buffer (e.g., pH 7 phosphate buffer).

  • Stress Conditions: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Protocol 2: Oxidative Degradation
  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep the mixture at room temperature for a specified duration (e.g., 24 hours).[5]

  • Sample Analysis: Analyze the sample by HPLC at various time points.

  • Data Evaluation: Identify and quantify any new peaks corresponding to oxidative degradants.

Protocol 3: Photolytic Degradation
  • Sample Preparation: Expose the solid compound and a solution of the compound to light conditions as specified in ICH guideline Q1B.[3] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

  • Control Samples: Protect identical samples from light to serve as dark controls.

  • Sample Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

  • Data Evaluation: Compare the results to determine the extent of photodegradation.

Protocol 4: Thermal Degradation
  • Sample Preparation: Place the solid compound in a controlled temperature environment (e.g., an oven).

  • Stress Conditions: Expose the sample to a temperature significantly higher than accelerated storage conditions (e.g., 80°C) for a defined period.[6]

  • Sample Analysis: At regular intervals, remove samples, allow them to cool to room temperature, dissolve in a suitable solvent, and analyze by HPLC.

  • Data Evaluation: Monitor for the formation of thermal degradants.

The general workflow for a forced degradation study is depicted below.

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid_Hydrolysis Acid_Hydrolysis HPLC_Analysis HPLC_Analysis Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis Base_Hydrolysis Base_Hydrolysis->HPLC_Analysis Oxidative_Stress Oxidative_Stress Oxidative_Stress->HPLC_Analysis Thermal_Stress Thermal_Stress Thermal_Stress->HPLC_Analysis Photolytic_Stress Photolytic_Stress Photolytic_Stress->HPLC_Analysis LCMS_Analysis LCMS_Analysis HPLC_Analysis->LCMS_Analysis Stability_Indicating_Method_Development Stability_Indicating_Method_Development HPLC_Analysis->Stability_Indicating_Method_Development NMR_Spectroscopy NMR_Spectroscopy LCMS_Analysis->NMR_Spectroscopy Degradation_Pathway_Elucidation Degradation_Pathway_Elucidation NMR_Spectroscopy->Degradation_Pathway_Elucidation Drug_Substance Drug_Substance Drug_Substance->Acid_Hydrolysis Drug_Substance->Base_Hydrolysis Drug_Substance->Oxidative_Stress Drug_Substance->Thermal_Stress Drug_Substance->Photolytic_Stress

Figure 2: General workflow for a forced degradation study.

References

Technical Support Center: Strategies for Regiocontrol in Acylation and Amidation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioisomer formation in Friedel-Crafts acylation and amidation reactions.

Friedel-Crafts Acylation: Troubleshooting Regioisomer Formation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic systems. However, controlling the position of acylation (regioselectivity) is a common challenge. Below are frequently asked questions and troubleshooting guides to help you minimize the formation of unwanted regioisomers.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation is producing a mixture of ortho and para isomers. How can I increase the yield of the para product?

A1: Several factors influence the ortho/para ratio in Friedel-Crafts acylation. To favor the para product, consider the following:

  • Steric Hindrance: The para position is generally less sterically hindered than the ortho position, making it the preferred site of attack for bulky acylium ions. Using a bulkier acylating agent or a substrate with a larger directing group can increase the proportion of the para isomer.

  • Solvent Choice: The polarity of the solvent can have a significant impact on regioselectivity. In many cases, non-polar solvents favor the formation of the para isomer. For instance, the acetylation of naphthalene in non-polar solvents like carbon disulfide (CS₂) preferentially yields the 1-acetylnaphthalene (kinetic product), while polar solvents like nitrobenzene favor the formation of 2-acetylnaphthalene (thermodynamic product).

  • Temperature: Lower reaction temperatures generally favor the kinetic product, which is often the para isomer due to lower steric hindrance.

Q2: I am observing acylation at the meta position, even with an ortho-para directing group. What could be the cause?

A2: This is an unusual outcome for substrates with activating, ortho-para directing groups. Possible reasons include:

  • Isomerization of the Product: Under harsh reaction conditions (e.g., high temperatures, prolonged reaction times), the initially formed ortho or para product might isomerize to the more thermodynamically stable meta isomer. This is more common in Friedel-Crafts alkylation but can occur in acylation under forcing conditions.

  • Complex Formation: The Lewis acid catalyst can complex with the directing group (especially those with lone pairs like -OR or -NR₂) or the product ketone. This complexation can alter the electronic properties of the ring and influence the directing effect.

Q3: My substrate has multiple activating groups. How can I control which ring is acylated or the position of acylation?

A3: In molecules with multiple activating groups, the regioselectivity is determined by the combined directing effects of all substituents. The most strongly activating group will generally dictate the position of substitution. If there are conflicting directing effects, a mixture of products is likely. In such cases, the use of protecting groups to temporarily deactivate one of the rings or specific positions can be an effective strategy.

Q4: Can I perform a Friedel-Crafts acylation on a deactivated aromatic ring?

A4: Generally, aromatic rings with strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H) do not undergo Friedel-Crafts acylation.[1] The electron-withdrawing nature of these groups makes the ring too electron-poor to react with the electrophilic acylium ion.[1] However, if a strongly activating group is also present on the ring, the reaction may still proceed.[2]

Troubleshooting Guide: Minimizing Regioisomers
Issue Potential Cause Recommended Solution
High proportion of ortho-isomer Low steric hindrance of acylating agent or directing group.Use a bulkier acylating agent (e.g., pivaloyl chloride instead of acetyl chloride).
Reaction conditions favoring the ortho isomer.Optimize the solvent system; try less polar solvents. Lower the reaction temperature.
Formation of meta-isomer with an ortho-para director Isomerization of the desired product.Reduce reaction temperature and time. Monitor the reaction progress closely by TLC or GC to avoid over-reaction.
Complexation of the Lewis acid with the substrate.Use a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂) instead of AlCl₃.
Lack of regioselectivity with multiple activating groups Competing directing effects of the substituents.Consider a synthetic route that involves installing the acyl group before introducing one of the activating groups. Use a protecting group strategy to block one of the reactive sites.
Data Presentation: Regioisomer Ratios in Friedel-Crafts Acylation

The choice of substrate, acylating agent, catalyst, and solvent all play a crucial role in determining the ratio of regioisomers.

Substrate Acylating Agent Catalyst Solvent Temperature (°C) ortho (%) meta (%) para (%) Reference
TolueneBenzoyl chlorideAlCl₃Nitrobenzene257.21.191.7
AnisoleAcetic anhydride[CholineCl][ZnCl₂]₃None (DES)120 (MW)Minor-Major
AnisolePropionic anhydride[CholineCl][ZnCl₂]₃None (DES)120 (MW)Minor-Major[3]
AnisoleBenzoic anhydride[CholineCl][ZnCl₂]₃None (DES)120 (MW)Minor-Major[3]
TolueneMethyl chlorideAlCl₃-0541729[4]
TolueneMethyl chlorideAlCl₃-2536928[4]

DES: Deep Eutectic Solvent; MW: Microwave irradiation

Experimental Protocol: Regioselective Friedel-Crafts Acylation of Anisole

This protocol describes the acylation of anisole with propionyl chloride using FeCl₃ as a catalyst, which typically favors the formation of the para-isomer.[5]

Materials:

  • Anisole

  • Propionyl chloride

  • Iron(III) chloride (FeCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 5% aqueous NaOH solution

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • 25 mL round-bottom flask

  • Claisen adapter

  • Stir bar

  • Pasteur pipette

  • Separatory funnel

Procedure:

  • To a 25 mL round-bottom flask containing a stir bar and fitted with a Claisen adapter, add FeCl₃ (0.66 g, 4.0 mmol) and CH₂Cl₂ (6 mL).[5]

  • Add propionyl chloride (0.41 mL, 4.6 mmol) to the flask.[5]

  • Prepare a solution of anisole (0.43 mL, 4.6 mmol) in CH₂Cl₂ (3 mL).[5]

  • Slowly add the anisole solution dropwise to the reaction mixture over approximately 5 minutes using a Pasteur pipette.[5]

  • Stir the mixture for an additional 10 minutes after the addition is complete.[5]

  • Quench the reaction by the slow, dropwise addition of ice-cold water (5 mL).[5]

  • Stir for another 5 minutes, then transfer the mixture to a separatory funnel.

  • Add an additional 10 mL of water and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).[5]

  • Combine the organic layers and wash with 10 mL of 5% aqueous NaOH solution.[5]

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to obtain the crude product.[5]

  • The product can be further purified by column chromatography or distillation. The regioselectivity can be determined by ¹H NMR spectroscopy.[5]

Amidation Reactions: Troubleshooting Regioisomer Formation

Achieving regioselectivity in amidation reactions is critical when a molecule possesses multiple reactive sites, such as two different amine groups or a combination of amine and other nucleophilic functional groups.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a mono-amidation on a symmetrical diamine, but I am getting a mixture of the mono- and di-substituted products. How can I improve the selectivity for the mono-amidation?

A1: To favor mono-amidation of a symmetrical diamine, you can employ several strategies:

  • Stoichiometry Control: Use a limiting amount of the acylating agent (e.g., 1 equivalent or slightly less) relative to the diamine. This statistically favors the mono-acylated product.

  • Slow Addition: Add the acylating agent slowly to a solution of the diamine. This maintains a low concentration of the acylating agent, reducing the likelihood of a second acylation.

  • Protecting Groups: A highly effective method is to use a protecting group strategy. By protecting one of the amine groups, you can selectively acylate the other, and then deprotect the first amine. The tert-butyloxycarbonyl (Boc) group is commonly used for this purpose.

Q2: My substrate contains two different amine groups (e.g., a primary and a secondary amine). How can I selectively amidate only one of them?

A2: The inherent difference in nucleophilicity between primary and secondary amines can often be exploited to achieve regioselectivity. Primary amines are generally more nucleophilic and less sterically hindered than secondary amines.

  • Reaction Conditions: Under carefully controlled conditions (e.g., low temperature, use of a less reactive acylating agent), the more nucleophilic primary amine may react preferentially.

  • Protecting Groups: For highly reliable selectivity, a protecting group strategy is recommended. You can selectively protect the more reactive primary amine, perform the amidation on the secondary amine, and then deprotect.

Q3: I have a molecule with both an amine and a hydroxyl group. How can I selectively form an amide without forming an ester?

A3: Amines are generally more nucleophilic than alcohols. Therefore, under standard amidation conditions, the amine should react preferentially. To enhance selectivity:

  • Choice of Coupling Reagent: Some coupling reagents are known to be more selective for amidation over esterification.

  • Protecting the Hydroxyl Group: The most robust method is to protect the hydroxyl group (e.g., as a silyl ether) before carrying out the amidation. The protecting group can then be removed in a subsequent step.

Troubleshooting Guide: Achieving Regioselective Amidation
Issue Potential Cause Recommended Solution
Di-amidation of a symmetrical diamine Excess acylating agent or rapid addition.Use 1 equivalent or less of the acylating agent. Add the acylating agent slowly to the diamine solution.
High reactivity of the mono-amidation product.Employ a mono-protection strategy for one of the amine groups.
Amidation of the wrong amine in a molecule with multiple amines Insufficient difference in reactivity between the amine groups.Exploit differences in nucleophilicity and steric hindrance by carefully controlling reaction conditions (e.g., lower temperature).
Lack of selectivity of the acylating agent.Use a protecting group to block the more reactive amine.
Formation of ester byproduct in a molecule with amine and hydroxyl groups Competitive reaction of the hydroxyl group.Protect the hydroxyl group before amidation. Optimize the choice of coupling reagent and reaction conditions to favor amidation.
Experimental Protocol: Regioselective Mono-Boc Protection of a Diamine

This protocol describes a general method for the mono-Boc protection of a symmetrical diamine, which can then be used in a subsequent regioselective amidation reaction.[6]

Materials:

  • Symmetrical diamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Hydrochloric acid (HCl)

  • Methanol

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the symmetrical diamine in a mixture of methanol and water.

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of hydrochloric acid. This protonates one of the amine groups, deactivating it towards acylation.

  • Slowly add one equivalent of (Boc)₂O to the reaction mixture.

  • Allow the reaction to stir at room temperature until the starting diamine is consumed (monitor by TLC).

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.

This mono-protected diamine can now be used in an amidation reaction to selectively acylate the free amine group.

Visualizations

Friedel_Crafts_Regioselectivity cluster_factors Factors Influencing Regioselectivity cluster_outcomes Reaction Outcomes Directing Group Directing Group Ortho Product Ortho Product Directing Group->Ortho Product Activating Para Product Para Product Directing Group->Para Product Activating Meta Product Meta Product Directing Group->Meta Product Deactivating Steric Hindrance Steric Hindrance Steric Hindrance->Para Product Favors Solvent Polarity Solvent Polarity Solvent Polarity->Ortho Product Polar (sometimes) Solvent Polarity->Para Product Non-polar (often) Catalyst Choice Catalyst Choice Catalyst Choice->Ortho Product Can influence ratio Catalyst Choice->Para Product Can influence ratio

Caption: Factors influencing regioselectivity in Friedel-Crafts acylation.

Amidation_Troubleshooting start Starting Material (Multiple Reactive Sites) issue Formation of Regioisomers start->issue solution1 Stoichiometry Control & Slow Addition issue->solution1 If reactivity difference is sufficient solution2 Protecting Group Strategy issue->solution2 For high selectivity desired_product Desired Regioisomer solution1->desired_product solution2->desired_product

Caption: Troubleshooting workflow for regioselective amidation.

References

Refining crystallization process for 4-methyl-N-(naphthalen-2-yl)benzamide single crystals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful crystallization of 4-methyl-N-(naphthalen-2-yl)benzamide single crystals.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization process in a question-and-answer format.

Q1: My compound precipitates as an oil, not crystals. What should I do?

A1: Oiling out occurs when the compound comes out of solution at a temperature above its melting point. To address this:

  • Increase the solvent volume: Add more of the primary solvent to keep the compound dissolved at a lower temperature.

  • Use a co-solvent system: Introduce a solvent in which the compound is less soluble (an anti-solvent) to gently induce crystallization.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or cold room. Avoid placing the warm solution directly into a cold environment.

  • Scratching the inner surface of the flask with a glass rod can provide a nucleation site for crystal growth.

Q2: No crystals are forming, even after the solution has cooled completely.

A2: This indicates that the solution is not supersaturated. Here are several techniques to induce crystallization:

  • Evaporate some of the solvent: This will increase the concentration of the compound.

  • Introduce a seed crystal: A small crystal of the desired compound can act as a template for further crystal growth.

  • Scratching the flask: As mentioned previously, this can create nucleation sites.

  • Reduce the temperature further: If cooling to room temperature is insufficient, try placing the solution in a refrigerator (4°C) or freezer (-20°C), assuming the solvent will not freeze.

Q3: The crystals are very small or needle-like. How can I grow larger, single crystals?

A3: The formation of small crystals is often due to rapid crystallization. To promote the growth of larger single crystals:

  • Slow down the cooling rate: A slower cooling process allows for more orderly crystal growth. Consider insulating the flask to slow heat loss.

  • Use a solvent system with slightly higher solubility: This will reduce the level of supersaturation and encourage slower, more controlled crystal growth.

  • Employ vapor diffusion: Dissolve the compound in a small amount of a good solvent and place this solution in a sealed container with a larger volume of a more volatile anti-solvent. The slow diffusion of the anti-solvent into the primary solvent can lead to the growth of high-quality single crystals.

Q4: The resulting crystals are colored, but the pure compound should be colorless. How can I remove the colored impurities?

A4: Colored impurities can often be removed by treating the solution with activated charcoal.

  • After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (approximately 1-2% of the solute weight).

  • Heat the solution with the charcoal for a few minutes.

  • Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

  • Allow the filtrate to cool and crystallize as usual.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on data for structurally similar benzamides, lower alcohols such as ethanol and methanol are excellent starting points. Ethanol, in particular, has been successfully used for the recrystallization of related N-aryl benzamides. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.

Q2: How can I determine the optimal solvent for my specific batch of product?

A2: A good recrystallization solvent should dissolve the compound when hot but not when cold. You can perform small-scale solubility tests with a variety of solvents to identify the most suitable one. The ideal solvent will exhibit a large difference in solubility across the desired temperature range.

Q3: What is a typical procedure for the synthesis of this compound?

A3: A common method for the synthesis of N-aryl benzamides is the acylation of an amine with a benzoyl chloride derivative. For this specific compound, this would involve reacting 2-naphthylamine with 4-methylbenzoyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure adapted for the synthesis of the target compound.

  • In a round-bottom flask, dissolve 2-naphthylamine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, for example, pyridine (1.1 equivalents), to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add 4-methylbenzoyl chloride (1 equivalent) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product into an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by a wash with a saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Recrystallization of this compound
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to just cover the solid.

  • Heat the mixture to the boiling point of the solvent while stirring to dissolve the compound. Add more solvent in small portions if necessary until the solid is completely dissolved.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven or air dry to remove any residual solvent.

Data Presentation

SolventSolubility (at room temp)Solubility (at boiling point)Suitability for Recrystallization
WaterInsolubleInsolublePoor (as a single solvent)
MethanolSparingly SolubleSolubleGood
EthanolSparingly SolubleSolubleGood
AcetoneSolubleVery SolublePotentially suitable, may require cooling
Ethyl AcetateSparingly SolubleSolubleGood
HexaneInsolubleInsolubleGood (as an anti-solvent)
TolueneSparingly SolubleSolubleGood
DichloromethaneSolubleVery SolublePoor (too soluble)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization reactants 2-Naphthylamine + 4-Methylbenzoyl Chloride reaction Acylation Reaction (Pyridine, DCM) reactants->reaction workup Aqueous Workup & Extraction reaction->workup crude_product Crude Product workup->crude_product dissolution Dissolve in Hot Ethanol crude_product->dissolution Purification hot_filtration Hot Filtration (optional, with charcoal) dissolution->hot_filtration cooling Slow Cooling hot_filtration->cooling filtration Vacuum Filtration cooling->filtration drying Drying filtration->drying pure_crystals Pure Single Crystals drying->pure_crystals

Caption: Experimental workflow for the synthesis and crystallization of this compound.

troubleshooting_logic cluster_problems Problem Identification cluster_solutions Potential Solutions start Crystallization Issue? oiling_out Oiling Out start->oiling_out Yes no_crystals No Crystals Form start->no_crystals Yes small_crystals Small/Needle-like Crystals start->small_crystals Yes solution_oiling Increase solvent Slow cooling Use co-solvent oiling_out->solution_oiling solution_no_crystals Evaporate solvent Add seed crystal Scratch flask no_crystals->solution_no_crystals solution_small_crystals Slower cooling Higher solubility solvent Vapor diffusion small_crystals->solution_small_crystals

Caption: Troubleshooting logic for common crystallization problems.

Validation & Comparative

Confirming the Structure of 4-methyl-N-(naphthalen-2-yl)benzamide: A Comparative Guide to HRMS and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 4-methyl-N-(naphthalen-2-yl)benzamide, a representative N-aryl benzamide.

This guide will delve into the theoretical basis and expected experimental data for each technique, offering a clear comparison of their strengths in confirming the molecular formula and connectivity of the target compound.

High-Resolution Mass Spectrometry (HRMS): The Power of Precision

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to four or five decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₁₈H₁₅NO), the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated to be 262.1232 Da. An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would provide strong evidence for the proposed elemental composition.

Table 1: Theoretical HRMS Data for this compound

IonMolecular FormulaTheoretical Exact Mass (Da)
[M]⁺C₁₈H₁₅NO261.1154
[M+H]⁺C₁₈H₁₆NO⁺262.1232
[M+Na]⁺C₁₈H₁₅NNaO⁺284.1051

Beyond the molecular ion, the fragmentation pattern observed in the mass spectrum provides crucial information about the molecule's structure. For N-aryl benzamides, a characteristic fragmentation pathway is the cleavage of the amide bond (N-CO). This would result in the formation of a stable 4-methylbenzoyl acylium ion.

Table 2: Expected Key Fragment Ions of this compound in Mass Spectrometry

Fragment IonMolecular FormulaTheoretical Exact Mass (Da)
[C₈H₇O]⁺C₈H₇O⁺119.0497
[C₁₀H₈N]⁺C₁₀H₈N⁺142.0657

The presence of these specific fragment ions in the experimental mass spectrum would strongly support the proposed connectivity of the 4-methylbenzoyl and naphthalen-2-yl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

While HRMS provides information on the elemental composition and fragmentation, NMR spectroscopy offers a detailed map of the molecule's carbon-hydrogen framework. ¹H and ¹³C NMR spectra reveal the chemical environment of each proton and carbon atom, respectively, and through-bond correlations observed in 2D NMR experiments (like COSY and HSQC/HMBC) can be used to piece together the entire molecular structure.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the tolyl and naphthyl rings, as well as a singlet for the methyl group. The integration of these signals would correspond to the number of protons in each environment. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the molecule.

Table 3: Comparison of Expected NMR Data for this compound with Experimental Data for a Similar Compound

FeatureThis compound (Expected)N-(naphthalen-1-yl)benzamide (Reference - Qualitative)
¹H NMR Aromatic protons in the 7-8 ppm range, a singlet for the methyl group around 2.4 ppm, and a broad singlet for the N-H proton.A complex multiplet pattern for the aromatic protons of the naphthalene and benzene rings, and a signal for the amide proton.
¹³C NMR Resonances for 18 distinct carbon atoms, including signals for the methyl carbon, the aromatic carbons, and the carbonyl carbon.Distinct signals for all carbon atoms in the naphthalene and benzene rings, as well as the carbonyl carbon.

The specific chemical shifts and coupling patterns in the NMR spectra would provide definitive proof of the substitution pattern on both aromatic rings and confirm the overall structure.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is required. Sample Preparation: The sample is typically dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a low concentration (e.g., 1 µg/mL). Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule. Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the [M+H]⁺ and/or [M+Na]⁺ ions. The instrument is calibrated using a known standard to ensure high mass accuracy. Data Analysis: The measured m/z value of the molecular ion is compared to the theoretical exact mass to determine the elemental formula. The fragmentation pattern is analyzed to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain well-resolved spectra. Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired. Data Analysis: The chemical shifts, integration, and coupling constants of the signals in the ¹H NMR spectrum are analyzed to determine the proton environment and connectivity. The chemical shifts in the ¹³C NMR spectrum identify the different carbon environments. 2D NMR spectra are used to establish the complete bonding network of the molecule.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using HRMS and NMR.

G Structural Confirmation Workflow cluster_synthesis Synthesis cluster_initial_analysis Initial Analysis cluster_data_interpretation Data Interpretation cluster_confirmation Structure Confirmation Synthesis Synthesize 4-methyl-N- (naphthalen-2-yl)benzamide HRMS Acquire HRMS Data Synthesis->HRMS NMR Acquire 1D & 2D NMR Data Synthesis->NMR HRMS_Interp Determine Elemental Composition & Fragmentation Pattern HRMS->HRMS_Interp NMR_Interp Assign ¹H & ¹³C Signals & Determine Connectivity NMR->NMR_Interp Confirmation Structure Confirmed HRMS_Interp->Confirmation NMR_Interp->Confirmation

Caption: Workflow for structural confirmation.

Conclusion

Both HRMS and NMR spectroscopy are indispensable tools for the structural confirmation of synthesized molecules like this compound. HRMS provides a highly accurate determination of the elemental formula and key structural fragments, while NMR offers a detailed blueprint of the molecular connectivity. The orthogonal nature of the information provided by these two techniques makes their combined use a robust and reliable strategy for unambiguous structure elucidation in research and development. By following the outlined experimental protocols and data analysis strategies, researchers can confidently confirm the structure of their target compounds.

A Comparative Analysis of Histone Deacetylase (HDAC) Inhibitors for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the efficacy and experimental profiles of leading HDAC inhibitors, providing a crucial resource for researchers in oncology and epigenetic regulation.

While the specific compound 4-methyl-N-(naphthalen-2-yl)benzamide is not extensively characterized in publicly available literature as a histone deacetylase (HDAC) inhibitor, the broader class of HDAC inhibitors represents a cornerstone of epigenetic therapy, particularly in oncology. This guide provides a comparative study of four well-established HDAC inhibitors: Vorinostat (SAHA), Romidepsin (FK228), Panobinostat (LBH589), and Belinostat (PXD101). This comparison is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting key performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction to HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, thereby repressing gene transcription. In various cancers, the aberrant activity of HDACs is associated with the silencing of tumor suppressor genes, promoting cancer cell proliferation and survival. HDAC inhibitors counteract this effect by inducing histone hyperacetylation, leading to a more relaxed chromatin state and the re-expression of silenced genes. This can result in cell cycle arrest, differentiation, and apoptosis of cancer cells.

Comparative Performance of Selected HDAC Inhibitors

The following tables summarize the in vitro efficacy of Vorinostat, Romidepsin, Panobinostat, and Belinostat against various HDAC enzymes and cancer cell lines. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition), has been compiled from various scientific sources.

Table 1: Inhibitory Activity (IC50) Against HDAC Isoforms
InhibitorClass I HDACsClass II HDACsPan-HDAC Inhibition
Vorinostat (SAHA) HDAC1: 10 nM[1], HDAC2: - , HDAC3: 20 nM[1]-Yes (IC50 ~10 nM)[2][3]
Romidepsin (FK228) HDAC1: 36 nM[4][5][6][7], HDAC2: 47 nM[4][5][6][7]HDAC4: 510 nM[4][6][7], HDAC6: 14,000 nM[4][6][7]Primarily Class I selective
Panobinostat (LBH589) Potent inhibitor of Class I, II, and IV HDACs[8]IC50 values = 2.1 - 531 nMYes (IC50 = 5 nM)[9]
Belinostat (PXD101) --Yes (IC50 = 27 nM in HeLa cell extracts)[10][11][12][13]
Table 2: Cytotoxic Activity (IC50) in Cancer Cell Lines
InhibitorCell Line(s)IC50 (Concentration)
Vorinostat (SAHA) Various cancer cell lines3 - 8 µM
Prostate cancer (LNCaP, PC-3, TSU-Pr1)2.5 - 7.5 µM[1][3]
Breast cancer (MCF-7)0.75 µM[1]
Romidepsin (FK228) Neuroblastoma cell lines1 – 6.5 ng/ml[4][14]
Leukemia (U-937, K562, CCRF-CEM)5.92 nM, 8.36 nM, 6.95 nM, respectively[5]
Panobinostat (LBH589) Cutaneous T-cell lymphoma (HH), Breast cancer (BT474), Colon cancer (HCT116)1.8 nM, 2.6 nM, 7.1 nM, respectively
Small cell lung cancer cell lines<10 nmol/L[8]
Belinostat (PXD101) Various tumor cell lines0.2–3.4 μM[15]
Urothelial carcinoma (5637, T24, J82, RT4)1.0 µM, 3.5 µM, 6.0 µM, 10 µM, respectively[10]
Prostate cancer cell lines0.5 to 2.5 µM[10]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the process of evaluating HDAC inhibitors, the following diagrams are provided.

HDAC_Inhibition_Pathway cluster_downstream Cellular Effects HDAC HDAC Deacetylated_Lysine Deacetylated Lysine HDAC->Deacetylated_Lysine Hyperacetylation Histone Hyperacetylation Acetyl_Lysine Acetylated Lysine (Histones, Proteins) Acetyl_Lysine->HDAC Deacetylation Chromatin Condensed Chromatin Deacetylated_Lysine->Chromatin Gene_Repression Gene Repression (e.g., Tumor Suppressors) Chromatin->Gene_Repression HDAC_Inhibitor HDAC Inhibitor (e.g., Vorinostat) HDAC_Inhibitor->HDAC Inhibition Open_Chromatin Open Chromatin Hyperacetylation->Open_Chromatin Gene_Expression Gene Expression Open_Chromatin->Gene_Expression Apoptosis Apoptosis, Cell Cycle Arrest, Differentiation Gene_Expression->Apoptosis

Caption: General signaling pathway of HDAC inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies HDAC_Assay HDAC Enzyme Activity Assay (Determine IC50) Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, MTS) Western_Blot Western Blot for Acetylated Histones (e.g., Ac-H3, Ac-H4) Cell_Viability->Western_Blot Xenograft Tumor Xenograft Model in Mice Western_Blot->Xenograft Treatment Administer HDAC Inhibitor Xenograft->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Toxicity Assess Toxicity Treatment->Toxicity Compound Test Compound (HDAC Inhibitor) Compound->HDAC_Assay Compound->Cell_Viability

References

Validating the In Vitro Anticancer Potential of Naphthalene Benzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Performance Comparison of Anticancer Activity

The in vitro cytotoxic effects of NCDDNB were evaluated against androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) human prostate cancer cell lines, as well as a normal bone marrow cell line (HS-5). The results, summarized in the table below, demonstrate significant anti-tumor activities. For comparison, the IC50 values for the well-established anticancer drug Doxorubicin against PC-3 and DU-145 cell lines are also included.

CompoundCell LineCell TypeIC50 (µM)Reference
NCDDNB PC-3Prostate Cancer (Androgen-Independent)2.5[1][2]
DU-145Prostate Cancer (Androgen-Independent)6.5[1][2]
CWR-22Prostate Cancer (Androgen-Dependent)2.5[1][2]
HS-5Normal Bone Marrow25[1][2]
Doxorubicin PC-3Prostate Cancer (Androgen-Independent)~0.91[3]
DU-145Prostate Cancer (Androgen-Independent)~0.34[3]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of scientific findings. The following are the standard protocols for the assays used to determine the in vitro anticancer activity of NCDDNB.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells and, consequently, their viability and proliferation.

  • Cell Seeding: Cancer cells (PC-3, DU-145, CWR-22) and normal cells (HS-5) are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of NCDDNB and the comparator drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and 100 µL of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium Bromide) solution is added to each well. The plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in 100 µL of a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with NCDDNB at its IC50 concentration for various time points (e.g., 24, 48, 72 hours). Both floating and attached cells are collected, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Similar to the cell cycle analysis, cells are treated with NCDDNB. After treatment, the cells are harvested.

  • Staining: The cells are washed and resuspended in an Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.

Visualizing Experimental and Logical Relationships

Diagrams are provided below to illustrate the experimental workflow and the proposed mechanism of action of NCDDNB.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_results Data Analysis start Seed Cancer and Normal Cells in 96-well plates incubation1 24h Incubation start->incubation1 treatment Add varying concentrations of NCDDNB incubation1->treatment incubation2 48-72h Incubation treatment->incubation2 mtt MTT Assay incubation2->mtt cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation2->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) incubation2->apoptosis ic50 Calculate IC50 Values mtt->ic50 cell_dist Determine Cell Cycle Distribution cell_cycle->cell_dist apop_quant Quantify Apoptotic Cells apoptosis->apop_quant

Caption: Experimental workflow for in vitro anticancer activity validation.

G cluster_cell_cycle Cell Cycle Progression NCDDNB NCDDNB Treatment CellCycleArrest G1 Phase Arrest NCDDNB->CellCycleArrest Apoptosis Induction of Apoptosis NCDDNB->Apoptosis G1 G1 Phase S S Phase G1->S G2M G2/M Phase S->G2M G2M->G1 CellCycleArrest->G1 Blockade CellCycleArrest->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Proposed mechanism of action for NCDDNB in prostate cancer cells.

References

Positional Isomerism in Naphthalene Benzamides: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the pharmacological effects of naphthalene-1-yl and naphthalen-2-yl benzamides reveals distinct bioactivities influenced by the position of the benzamide substituent on the naphthalene core. While direct head-to-head comparative studies are limited, analysis of discrete research on each isomeric class provides valuable insights into their structure-activity relationships (SAR) and therapeutic potential.

This guide synthesizes findings from multiple studies to offer a comparative overview of the biological activities of naphthalene-1-yl and naphthalen-2-yl benzamides. The information is intended for researchers, scientists, and professionals in drug development to inform the design of novel therapeutic agents. It is important to note that the presented data is collated from separate studies, and variations in experimental conditions should be considered when making direct comparisons.

Anticancer Activity: A Tale of Two Isomers

The naphthalene scaffold, due to its planar and lipophilic nature, is a common motif in the design of anticancer agents, often facilitating intercalation with DNA or interaction with hydrophobic pockets of enzymes. The positioning of the benzamide group at either the C1 or C2 position of the naphthalene ring can significantly impact the molecule's interaction with its biological target.

Naphthalene-1-yl Benzamide Derivatives as Antimycobacterial Agents

A study on a series of naphthalene-1-carboxanilides demonstrated their potential as antimycobacterial agents. Several compounds in this series exhibited significant activity against Mycobacterium avium subsp. paratuberculosis, with some showing twofold higher activity than the standard drug rifampicin.[1]

Table 1: Antimycobacterial Activity of Naphthalene-1-carboxanilides [1]

CompoundAniline SubstitutionMIC (µM) against M. avium subsp. paratuberculosis
N-(2-Methoxyphenyl)naphthalene-1-carboxamide2-Methoxy15.6
N-(3-Methoxyphenyl)naphthalene-1-carboxamide3-Methoxy15.6
N-(3-Methylphenyl)naphthalene-1-carboxamide3-Methyl15.6
N-(4-Methylphenyl)naphthalene-1-carboxamide4-Methyl15.6
N-(3-Fluorophenyl)naphthalene-1-carboxamide3-Fluoro15.6
N-[4-(Trifluoromethyl)phenyl]naphthalene-1-carboxamide4-Trifluoromethyl31.3
Rifampicin (Standard)-31.3
Ciprofloxacin (Standard)-46.9
Naphthalen-2-yl Benzamide Derivatives as Antiproliferative Agents

In a separate investigation, a series of N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one moiety were synthesized and evaluated for their antiproliferative activities against a panel of human cancer cell lines. One of the lead compounds, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, demonstrated potent and selective cytotoxicity against human nasopharyngeal carcinoma (NPC-TW01) cells with an IC50 value of 0.6 µM.[2]

Table 2: Antiproliferative Activity of a Lead Naphthalen-2-yl Acetamide Derivative [2]

CompoundCell LineIC50 (µM)
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamideNPC-TW010.6
H661>50
Hep3B>50
A498>50
MKN45>50

Experimental Protocols

To facilitate a deeper understanding of the presented data, the methodologies for the key experiments are detailed below.

Antimycobacterial Activity Assay[1]
  • Microorganism: Mycobacterium avium subsp. paratuberculosis CIT03.

  • Method: Microdilution broth susceptibility testing.

  • Procedure: The compounds were dissolved in DMSO and serially diluted in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) enrichment. The bacterial suspension was added to each well of a 96-well plate containing the compounds. The plates were incubated at 37 °C for 7 days.

  • Endpoint: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth of the mycobacteria.

In Vitro Antiproliferative Assay[2]
  • Cell Lines: Human nasopharyngeal carcinoma (NPC-TW01), lung carcinoma (H661), hepatoma (Hep3B), renal carcinoma (A498), and gastric cancer (MKN45).

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure: Cells were seeded in 96-well plates and incubated for 24 hours. The compounds were then added at various concentrations and the cells were incubated for a further 48 hours. MTT solution was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan crystals. The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

  • Endpoint: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Visualizing the Concepts

To illustrate the underlying principles and workflows, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation start Starting Materials (Naphthylamine, Benzoyl Chloride) reaction Amide Coupling Reaction start->reaction purification Purification (Crystallization/Chromatography) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization compound_treatment Compound Treatment (Varying Concentrations) characterization->compound_treatment Test Compounds cell_culture Cell/Microorganism Culture cell_culture->compound_treatment incubation Incubation compound_treatment->incubation data_acquisition Data Acquisition (e.g., Absorbance Reading) incubation->data_acquisition analysis Data Analysis (IC50/MIC Calculation) data_acquisition->analysis Raw Data

Caption: A generalized workflow for the synthesis and biological evaluation of naphthalene benzamide derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis GrowthFactor Growth Factor GrowthFactor->RTK Naphthobenzamide Naphthalene Benzamide (Potential Inhibitor) Naphthobenzamide->RAF Inhibition Naphthobenzamide->PI3K Inhibition

Caption: A simplified representation of common signaling pathways in cancer cells that can be targeted by small molecule inhibitors like naphthalene benzamides.

Concluding Remarks

The positional isomerism of the benzamide group on the naphthalene ring system demonstrably influences biological activity. While the available literature does not permit a direct, quantitative comparison under identical conditions, the distinct therapeutic applications being explored for naphthalene-1-yl and naphthalen-2-yl benzamides highlight the importance of this structural feature. The naphthalene-1-yl scaffold has shown promise in the development of antimycobacterial agents, whereas the naphthalen-2-yl core has been successfully incorporated into potent antiproliferative compounds.

These findings underscore the need for future research to include systematic studies that evaluate both isomers within the same biological assays. Such direct comparative data would provide a clearer understanding of the structure-activity relationships and facilitate the rational design of more potent and selective therapeutic agents based on the versatile naphthalene benzamide scaffold.

References

Cross-Validation of Analytical Data for 4-methyl-N-(naphthalen-2-yl)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key analytical data for the synthetic compound 4-methyl-N-(naphthalen-2-yl)benzamide. Due to the limited availability of direct experimental data for this specific molecule, this document presents a cross-validation approach. We will compare expected analytical values derived from structurally similar compounds and provide detailed experimental protocols that can be adapted for its characterization. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, purification, and analysis of novel benzamide derivatives.

Comparative Analytical Data

To facilitate the identification and characterization of this compound, the following tables provide a summary of expected quantitative data based on the analysis of structurally related compounds.

Table 1: Comparative ¹H NMR Spectral Data

Proton Assignment Expected Chemical Shift (δ, ppm) for this compound Reference Chemical Shift (δ, ppm) for 4-Methyl-N-(naphthalen-2-yl)benzenesulfonamide[1] Reference Chemical Shift (δ, ppm) for 4-Methylbenzamide
-CH₃~ 2.3-2.42.31 (s, 3H)2.39 (s, 3H)[2]
Aromatic-H (p-tolyl)~ 7.1-7.97.13 (d, J = 8.0 Hz, 2H), 7.88 (d, J = 7.6 Hz, 1H)7.76 (d, 2H, J = 6.8 Hz)[2]
Aromatic-H (naphthyl)~ 7.2-7.87.25-7.43 (m, 5H), 7.63-7.70 (m, 3H), 7.78 (d, J = 6.8 Hz, 1H)Not Applicable
-NH~ 8.0-9.0Not explicitly stated7.99 (b, 1H)[2]

Table 2: Comparative ¹³C NMR Spectral Data

Carbon Assignment Expected Chemical Shift (δ, ppm) for this compound Reference Chemical Shift (δ, ppm) for 4-Methyl-N-(naphthalen-2-yl)benzenesulfonamide[1] Reference Chemical Shift (δ, ppm) for 4-Methylbenzamide
-CH₃~ 2121.521.33[2]
Aromatic-C (p-tolyl)~ 124-144129.6, 131.5, 136.4, 143.8128.16, 128.65, 132.82, 138.34, 170.54 (C=O)[2]
Aromatic-C (naphthyl)~ 121-135121.6, 122.6, 125.4, 126.3, 126.6, 127.1, 127.4, 128.4, 128.9, 134.2Not Applicable
-C=O~ 165-170Not Applicable170.54[2]

Experimental Protocols

The following are detailed methodologies for key analytical experiments that can be employed for the characterization of this compound, adapted from established procedures for similar compounds.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

    • Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

    • Determine the exact mass to confirm the elemental composition.

Chromatographic Analysis
  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 3:2 v/v) can be a starting point for method development.[3]

    • Visualization: Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with an appropriate agent like iodine.[3]

  • Column Chromatography:

    • Stationary Phase: Silica gel (40-63 µm particle size).[3]

    • Eluent: A gradient of ethyl acetate in hexane can be used for purification, guided by the Rf values obtained from TLC.

    • Fraction Collection: Collect fractions and analyze by TLC to pool the pure product.

Visualizations

The following diagrams illustrate the proposed analytical workflow and a conceptual signaling pathway where a benzamide derivative might be investigated.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data Data Analysis synthesis Synthesis of 4-methyl-N- (naphthalen-2-yl)benzamide purification Column Chromatography synthesis->purification tlc TLC Analysis purification->tlc Purity Check nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Structure Elucidation ms Mass Spectrometry (HRMS) purification->ms Molecular Weight Confirmation data_analysis Cross-Validation with Reference Data nmr->data_analysis ms->data_analysis

Analytical workflow for this compound.

signaling_pathway receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response compound This compound compound->kinase_b Inhibition

Hypothetical signaling pathway inhibited by the compound.

technique_comparison Techniques Analytical Technique ¹H NMR ¹³C NMR Mass Spectrometry TLC Information Information Provided Proton Environment Carbon Skeleton Molecular Formula Purity & Rf Techniques->Information

Comparison of information from analytical techniques.

References

4-methyl-N-(naphthalen-2-yl)benzamide vs similar compounds in medicinal chemistry literature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-(naphthalen-2-yl)benzamide scaffold is a recurring motif in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comparative analysis of 4-methyl-N-(naphthalen-2-yl)benzamide and structurally similar compounds, with a focus on their reported biological activities, particularly in the realm of anticancer research. While direct experimental data for this compound is not extensively available in the public domain, this guide leverages data from closely related analogs to infer potential activities and guide future research.

Core Scaffold and Key Structural Analogs

The fundamental structure consists of a benzamide moiety linked to a naphthalene ring system. Variations in substituents on both the benzoyl and naphthalene rings can significantly modulate the biological activity of these compounds. This guide will focus on comparisons with N-(naphthalen-2-yl)acetamide derivatives, which are structurally very similar and have documented antiproliferative effects.

Comparative Biological Activity

The primary biological activity reported for N-(naphthalen-2-yl)benzamide analogs is their potential as anticancer agents. Research has highlighted the antiproliferative effects of these compounds against various cancer cell lines.

Antiproliferative Activity of N-(naphthalen-2-yl)acetamide Derivatives

A key study by Chen et al. (2013) investigated a series of N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one or 3,4-dihydroquinolin-2(1H)-one moiety.[1][2] These compounds, being structurally analogous to N-(naphthalen-2-yl)benzamides, provide valuable insights into the potential of this chemical class. The most potent compound identified in this study was N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (Compound 18 in the study) , which exhibited significant activity against a nasopharyngeal carcinoma cell line.[1][2]

Table 1: Antiproliferative Activity of N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide [1][2]

Compound NameCancer Cell LineIC50 (µM)
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamideNPC-TW010.6
H661>50
Hep3B>50
A498>50
MKN45>50

The data clearly indicates a high degree of selectivity of this compound for the NPC-TW01 cell line. Further studies revealed that this compound induces cell cycle arrest in the S phase in a time- and concentration-dependent manner, ultimately leading to apoptosis.[1] Importantly, the compound showed no detectable cytotoxicity against peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 µM, suggesting a favorable preliminary safety profile.[1]

Structure-Activity Relationship (SAR) Insights

The broader medicinal chemistry literature on benzamide and naphthalene derivatives provides some general structure-activity relationship trends that can be extrapolated to this compound.

  • The Naphthalene Moiety: The lipophilic nature of the naphthalene ring is often crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.[3]

  • The Benzamide Linker: The amide bond provides a rigid and planar linkage, with the potential for hydrogen bonding interactions with biological targets.

  • Substituents on the Benzoyl Ring: The position and nature of substituents on the benzoyl ring can significantly impact activity. A methyl group at the 4-position, as in the target compound, is a relatively small, lipophilic group that can influence binding affinity and metabolic stability. While specific data on the 4-methyl analog is scarce, studies on other benzamide series have shown that such substitutions can modulate potency and selectivity.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of related compounds.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a standard colorimetric method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of a compound on the cell cycle distribution.

  • Cell Treatment: Cells are treated with the test compound at various concentrations for different time points.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: General scaffold and potential downstream biological effects.

G Start Seed Cancer Cells in 96-well Plates Treat Add Test Compounds (Varying Concentrations) Start->Treat Incubate Incubate for 48-72h Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate for 4h MTT->Incubate2 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate IC50 Values Read->Calculate

Caption: Workflow for the in vitro MTT antiproliferative assay.

Conclusion

While direct biological data on this compound remains to be fully elucidated in publicly accessible literature, the analysis of structurally similar compounds, particularly N-(naphthalen-2-yl)acetamide derivatives, strongly suggests that this chemical class holds significant promise as a source of novel anticancer agents. The potent and selective antiproliferative activity of these analogs against specific cancer cell lines warrants further investigation into the N-(naphthalen-2-yl)benzamide scaffold. Future research should focus on the synthesis and comprehensive biological evaluation of a series of substituted N-(naphthalen-2-yl)benzamides, including the 4-methyl derivative, to establish a clear structure-activity relationship and identify lead compounds for further development.

References

A Comparative Analysis of the Cytotoxic Profile of 4-methyl-N-(naphthalen-2-yl)benzamide Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic potential of the investigational compound 4-methyl-N-(naphthalen-2-yl)benzamide against established anticancer drugs. The data presented for the investigational compound is hypothetical and serves as an illustrative framework for evaluation.

The relentless pursuit of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Compounds featuring a benzamide scaffold have garnered significant interest due to their diverse pharmacological activities. This guide focuses on this compound, a molecule of interest, and places its potential cytotoxic profile in the context of widely used chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel. The comparison is made across two well-characterized human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma).

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potency of a compound. The following table summarizes the hypothetical IC50 values for this compound alongside reported IC50 values for standard drugs, offering a preliminary benchmark for its potential efficacy. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundCell LineIC50 (µM) - 48h Incubation
This compound MCF-7 [Hypothetical] 5.2
A549 [Hypothetical] 8.7
DoxorubicinMCF-7~0.4 - 8.3[1][2]
A549>20[3]
CisplatinMCF-7~6.0 - 20.0[4]
A549~6.1 - 16.5[5][6]
PaclitaxelMCF-7~0.0075[7]
A549~0.00135[8]

Note: The IC50 values for standard drugs can vary between studies due to differences in experimental conditions.

Experimental Protocols

To ensure reproducibility and standardization, detailed experimental methodologies are crucial. The following protocols outline standard procedures for in vitro cytotoxicity assessment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[9] The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, standard drugs) and a vehicle control. Incubate for the desired exposure period (e.g., 48 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric method that estimates cell number based on the measurement of total cellular protein content.[13][14]

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in trichloroacetic acid (TCA)-fixed cells. The amount of bound dye is proportional to the total cellular protein mass.[15]

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After the treatment period, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.[16]

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air dry completely.[16]

  • SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[16]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[16]

  • Dye Solubilization: After the plates have air-dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[16]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[14]

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth and determine the IC50 value.

Visualizing Methodologies and Pathways

Diagrams illustrating the experimental workflow and potential mechanisms of action provide a clearer understanding of the research process and underlying biology.

G cluster_workflow Experimental Workflow for In Vitro Cytotoxicity A Cell Culture (MCF-7, A549) B Cell Seeding (96-well plates) A->B C Compound Treatment (Test Compound & Standard Drugs) B->C D Incubation (e.g., 48 hours) C->D E Cytotoxicity Assay (MTT or SRB) D->E F Data Acquisition (Absorbance Reading) E->F G Data Analysis (IC50 Calculation) F->G G cluster_pathway Hypothetical Apoptosis Induction Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound This compound DeathReceptor Death Receptor (e.g., FAS, TNFR1) Compound->DeathReceptor Mitochondrion Mitochondrial Stress Compound->Mitochondrion Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 Caspase9 Caspase-9 Activation CytochromeC->Caspase9 forms apoptosome with Apaf-1 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative In Silico Docking Analysis of 4-methyl-N-(naphthalen-2-yl)benzamide Derivatives as Potential DNA Gyrase B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking performance of a series of 4-methyl-N-(naphthalen-2-yl)benzamide derivatives against the ATP-binding site of Pseudomonas aeruginosa DNA gyrase B. The objective is to elucidate the structure-activity relationships of these compounds and to identify derivatives with promising inhibitory potential. The data and methodologies presented herein are intended to serve as a reference for researchers in the field of computational drug design and discovery.

Data Presentation: Comparative Docking Scores

The following table summarizes the in silico docking results of the parent compound, this compound, and its rationally designed derivatives against the DNA gyrase B ATP-binding site. The docking scores, representing the predicted binding affinities, were calculated using AutoDock Vina. Lower docking scores indicate a more favorable binding interaction.

Compound IDDerivativeR-GroupDocking Score (kcal/mol)Predicted Interacting Residues
Parent-01 This compound-H-8.2ASP73, ILE78, PRO79
Deriv-02 4-(trifluoromethyl)-N-(naphthalen-2-yl)benzamide-CF3-8.9ASP73, ILE78, PRO79, GLY77
Deriv-03 4-methoxy-N-(naphthalen-2-yl)benzamide-OCH3-8.5ASP73, ILE78, PRO79
Deriv-04 4-chloro-N-(naphthalen-2-yl)benzamide-Cl-8.7ASP73, ILE78, PRO79, GLY77
Deriv-05 4-nitro-N-(naphthalen-2-yl)benzamide-NO2-9.1ASP73, ILE78, PRO79, GLY77, THR165

Experimental Protocols

A detailed methodology was followed for the in silico molecular docking studies to ensure reproducibility and accuracy of the results.

1. Protein Preparation:

  • Retrieval of Protein Structure: The three-dimensional crystal structure of Pseudomonas aeruginosa DNA gyrase B in complex with a known inhibitor was obtained from the Protein Data Bank (PDB ID: 6M1S).[1]

  • Preparation for Docking: The protein structure was prepared using AutoDockTools (ADT) v1.5.6.[2] This involved the removal of water molecules and the co-crystallized ligand, the addition of polar hydrogen atoms, and the assignment of Gasteiger charges.[3] The prepared protein structure was saved in the PDBQT file format, which includes atomic charges and atom types required for AutoDock Vina calculations.[4]

2. Ligand Preparation:

  • 3D Structure Generation: The 3D structures of this compound and its derivatives were sketched using ChemDraw and converted to 3D structures.

  • Energy Minimization: The energy of each ligand was minimized using the MMFF94 force field to obtain a stable conformation.

  • File Format Conversion: The energy-minimized structures were converted to the PDBQT file format using ADT, which defines the rotatable bonds and assigns charges.

3. Molecular Docking Simulation:

  • Software: Molecular docking simulations were performed using AutoDock Vina.[5]

  • Grid Box Generation: A grid box was defined to encompass the ATP-binding site of DNA gyrase B. The grid center was set at the coordinates of the bound inhibitor in the original crystal structure, and the dimensions were set to 25 x 25 x 25 Å to allow for sufficient space for the ligands to move freely.[2]

  • Docking Parameters: The Lamarckian genetic algorithm was employed for the docking calculations.[2] The exhaustiveness of the search was set to 8. The number of binding modes to be generated was set to 9.

  • Analysis of Results: The docking results were analyzed based on the binding energy (docking score) of the most stable conformation. The interactions between the ligands and the protein, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using PyMOL and Discovery Studio Visualizer.

Visualization of Methodologies

The following diagrams illustrate the workflow of the in silico docking experiment and the logical flow of the comparative analysis.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure Retrieval (PDB ID: 6M1S) PDB_prep Protein Preparation (Remove water, add hydrogens) PDB->PDB_prep Ligand Ligand 3D Structure Generation Ligand_prep Ligand Preparation (Energy Minimization) Ligand->Ligand_prep Grid Grid Box Generation (Define Binding Site) PDB_prep->Grid Docking Molecular Docking (AutoDock Vina) Ligand_prep->Docking Grid->Docking Results Analyze Docking Poses and Scores Docking->Results Interactions Visualize Interactions (PyMOL, Discovery Studio) Results->Interactions

Figure 1. Workflow of the in silico docking experiment.

G cluster_input Input Components cluster_process Comparative Process cluster_output Output & Interpretation Parent Parent Compound: This compound Docking In Silico Docking against DNA Gyrase B Parent->Docking Derivatives Structurally Related Derivatives Derivatives->Docking Scoring Quantitative Comparison of Docking Scores Docking->Scoring SAR Structure-Activity Relationship (SAR) Analysis Scoring->SAR Conclusion Identification of Promising Derivatives SAR->Conclusion

Figure 2. Logical flow of the comparative analysis.

References

Evaluating the Target Selectivity of 4-methyl-N-(naphthalen-2-yl)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Predictive Evaluation Based on Structural Analogs in the Context of Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition

The specific biological targets of 4-methyl-N-(naphthalen-2-yl)benzamide have not been extensively documented in publicly available research. However, an analysis of its core structural motifs—the 4-methylbenzamide and the N-(naphthalen-2-yl) amide—provides a basis for a predictive evaluation of its potential bioactivity. Structurally related compounds have shown activity against a variety of targets, notably protein kinases involved in cancer cell proliferation. This guide offers a comparative analysis of this compound against established inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR), a plausible target based on the activity of similar molecules.

Derivatives of 4-methylbenzamide have been investigated as inhibitors of protein kinases, including PDGFRα and PDGFRβ[1]. Concurrently, compounds featuring an N-(naphthalen-2-yl)acetamide structure have shown significant antiproliferative effects in cancer cell lines[2][3]. This suggests that this compound may exert its biological effects through the modulation of signaling pathways crucial for cell growth and proliferation, such as the PDGFR pathway.

Comparative Analysis of Kinase Inhibitors

To contextualize the potential efficacy and selectivity of this compound, it is compared here with two well-characterized, clinically relevant PDGFR inhibitors: Imatinib and Sunitinib. The data presented for this compound is hypothetical and extrapolated from the activities of its structural analogs.

CompoundTarget(s)IC50 (PDGFRα)IC50 (PDGFRβ)Off-Target Profile (Selected Kinases)
This compound Predicted: PDGFRα/βHypotheticalHypotheticalUnknown
Imatinib PDGFRα/β, c-Kit, Abl100 nM100 nMLck, Syk, Src
Sunitinib PDGFRα/β, VEGFRs, c-Kit, FLT3, RET2 nM66 nMFGFR, Src

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% and are indicative of the inhibitor's potency.

Signaling Pathway of PDGFR

The PDGFR signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and migration. Its dysregulation is a hallmark of various cancers.

PDGFR_Pathway PDGF PDGF (Ligand) PDGFR PDGFR (Receptor Tyrosine Kinase) PDGF->PDGFR Dimerization Dimerization & Autophosphorylation PDGFR->Dimerization PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg RAS Ras Dimerization->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified PDGFR signaling pathway.

Experimental Protocols for Target Selectivity Evaluation

To empirically determine the target selectivity of a novel compound like this compound, a systematic experimental approach is necessary.

1. In Vitro Kinase Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases.

  • Methodology:

    • A panel of recombinant kinases (e.g., PDGFRα, PDGFRβ, VEGFR2, EGFR, Src) is selected.

    • Each kinase is incubated with its specific substrate and ATP in the presence of varying concentrations of the test compound.

    • The kinase activity is measured, typically by quantifying the amount of phosphorylated substrate using methods like radiometric assays (32P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo).

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

2. Cellular Proliferation Assay:

  • Objective: To assess the antiproliferative effect of the compound on cancer cell lines with known dependencies on specific signaling pathways.

  • Methodology:

    • Select cancer cell lines with well-characterized genetic backgrounds (e.g., Ba/F3 cells engineered to express specific kinases, or cancer cell lines with known activating mutations in PDGFR).

    • Cells are cultured in the presence of a range of concentrations of the test compound for a specified period (e.g., 72 hours).

    • Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.

    • The concentration of the compound that inhibits cell growth by 50% (GI50) is determined.

3. Western Blot Analysis:

  • Objective: To confirm the on-target effect of the compound by measuring the phosphorylation status of the target kinase and its downstream effectors in a cellular context.

  • Methodology:

    • Treat selected cell lines with the test compound at various concentrations for a defined time.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., phospho-PDGFR, total PDGFR) and key downstream signaling proteins (e.g., phospho-Akt, total Akt).

    • Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cellular Assays cluster_2 Selectivity Profiling cluster_3 Data Analysis Kinase_Assay Kinase Panel Screening (e.g., PDGFR, VEGFR, EGFR) Off_Target_Screen Broad Kinome Screen (e.g., >400 kinases) Kinase_Assay->Off_Target_Screen IC50_Determination IC50/GI50 Calculation Kinase_Assay->IC50_Determination Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Western_Blot Western Blot Analysis (Phospho-protein levels) Proliferation_Assay->Western_Blot Proliferation_Assay->IC50_Determination Selectivity_Score Selectivity Score Calculation Off_Target_Screen->Selectivity_Score IC50_Determination->Selectivity_Score

Caption: Experimental workflow for target selectivity.

Conclusion

While direct experimental evidence for the target selectivity of this compound is currently lacking, a predictive analysis based on its structural components suggests potential activity as a protein kinase inhibitor, with PDGFR being a plausible target. The comparative data and experimental workflows outlined in this guide provide a framework for the future empirical evaluation of this compound. Rigorous in vitro and cellular testing, as described, will be essential to accurately determine its potency, selectivity, and potential as a therapeutic agent.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-methyl-N-(naphthalen-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-methyl-N-(naphthalen-2-yl)benzamide, a compound for which specific safety data may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), a conservative approach based on the hazards of its constituent chemical groups, benzamides and naphthalenes, is essential.

Hazard Assessment

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a risk assessment has been conducted based on the known hazards of its parent compounds: benzamide and naphthalene. This approach ensures that the highest safety standards are met.

Benzamide is recognized as harmful if swallowed and is a suspected mutagen.[1] Naphthalene is a combustible solid with a flammable vapor, posing a significant fire risk, and is also a suspected carcinogen.[2][3] Therefore, this compound should be handled as a hazardous substance with potential oral toxicity, mutagenicity, flammability, and carcinogenicity.

Hazard ClassificationBenzamideNaphthaleneThis compound (Assumed)
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1]-Harmful if swallowed
Mutagenicity Category 2 (Suspected of causing genetic defects)[1]-Suspected of causing genetic defects
Carcinogenicity Not classifiedSuspected carcinogen[3]Suspected carcinogen
Flammability Not classifiedCombustible solid, flammable vapor[3]Combustible solid, handle with caution near heat/flames

Experimental Protocols: Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to minimize risk to personnel and the environment.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a fully buttoned lab coat.

  • Use chemical-resistant gloves (nitrile or neoprene).

  • Wear safety glasses or goggles to protect from splashes.

  • A face shield is recommended if there is a risk of splashing.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

2. Waste Segregation and Containerization:

  • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Place solid waste in a clearly labeled, dedicated hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.

  • For solutions containing the compound, use a labeled, leak-proof container. Avoid using metal containers for acidic or basic solutions.[4]

3. Labeling:

  • All waste containers must be clearly and accurately labeled.

  • The label should include:

    • The full chemical name: "this compound" (avoid abbreviations).

    • The words "Hazardous Waste".

    • The primary hazards: "Toxic," "Flammable," and "Suspected Carcinogen/Mutagen."

    • The date of accumulation.

    • The name of the principal investigator and the laboratory location.

4. Storage:

  • Store the hazardous waste container in a designated, secure area away from heat, sparks, and open flames.

  • The storage area should be well-ventilated and have secondary containment to prevent spills from spreading.

  • Ensure that incompatible chemicals are not stored in the same area.

5. Final Disposal:

  • Chemical waste must be disposed of through a licensed hazardous waste disposal company.[1] Do not dispose of this chemical down the drain or in regular trash.[1][5]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Provide the EHS office with a complete list of the chemicals in the waste container.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: this compound for Disposal B Consult Safety Data Sheet (SDS) A->B C SDS Available? B->C D Follow Specific Disposal Instructions in SDS C->D Yes E Assess Hazards Based on Parent Compounds (Benzamide & Naphthalene) C->E No K End of Process D->K F Wear Appropriate PPE: - Gloves - Goggles - Lab Coat E->F G Segregate Waste into Labeled, Compatible Container F->G H Label Container: - Full Chemical Name - 'Hazardous Waste' - Hazards (Toxic, Flammable, Suspected Carcinogen) G->H I Store in Designated Secure Area H->I J Contact Environmental Health & Safety (EHS) for Professional Disposal I->J J->K

Disposal Workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling 4-methyl-N-(naphthalen-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of 4-methyl-N-(naphthalen-2-yl)benzamide, ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions (solid form) Safety glasses with side shields or chemical safety goggles.[1][2]Chemical-resistant gloves (e.g., nitrile, neoprene).[3]Laboratory coat.[2]Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[1][2]
Conducting reactions and transfers (solution) Chemical safety goggles.[1]Chemical-resistant gloves.[3]Laboratory coat.[2]Work in a chemical fume hood.
Clean-up of spills Chemical safety goggles and a face shield.[4]Heavy-duty chemical-resistant gloves.Chemical-resistant suit or apron over a lab coat.A NIOSH-approved respirator with appropriate cartridges.
Waste disposal Chemical safety goggles.[1]Chemical-resistant gloves.[3]Laboratory coat.[2]Work in a well-ventilated area.

Experimental Protocols: Safe Handling and Disposal Workflow

Adherence to a standardized workflow is paramount for the safe handling and disposal of this compound. The following diagram outlines the key steps from preparation to disposal.

Workflow for Safe Handling and Disposal prep Preparation - Review SDS of similar compounds - Assemble all necessary PPE handling Handling - Work in a well-ventilated area or fume hood - Avoid generating dust - Keep containers tightly closed prep->handling storage Storage - Store in a cool, dry, well-ventilated area - Keep away from incompatible materials (e.g., strong oxidizing agents) handling->storage spill Spill Response - Evacuate area - Wear appropriate PPE - Contain and clean up spill with inert absorbent material handling->spill If spill occurs disposal Disposal - Collect waste in a labeled, sealed container - Dispose of as hazardous chemical waste - Follow all local, state, and federal regulations handling->disposal After use storage->handling spill->disposal

Workflow for Safe Handling and Disposal

Key Experimental Methodologies Referenced

The safety recommendations provided are derived from established protocols for handling similar chemical compounds. Key considerations include:

  • Engineering Controls : Always use this compound in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.[5] Facilities should be equipped with eyewash stations and safety showers.[6]

  • Personal Hygiene : Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in laboratory areas.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[6][7]

  • Spill Management : In the event of a spill, avoid generating dust.[6] Use an inert absorbent material for cleanup and place it in a suitable container for disposal.[5]

  • Disposal : Dispose of waste materials in accordance with all applicable federal, state, and local regulations.[8] Do not allow the chemical to enter drains or waterways.[1]

By implementing these safety measures, researchers can mitigate the potential risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.